Prothipendyl
Description
This compound has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.
a neuroleptic azaphenothiazine; RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
CAS No. |
303-69-5 |
|---|---|
Molecular Formula |
C16H19N3S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |
InChI Key |
JTTAUPUMOLRVRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
303-69-5 1225-65-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1225-65-6 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
prothipendyl prothipendyl hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Prothipendyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prothipendyl is a first-generation antipsychotic agent belonging to the azaphenothiazine class, utilized in the management of psychosis, severe anxiety, and agitation.[1] Its therapeutic effects are primarily attributed to its antagonist activity at multiple neurotransmitter receptors. This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Receptor Binding Profile of this compound
This compound exerts its pharmacological effects through the blockade of several key G-protein coupled receptors (GPCRs) in the central nervous system. Its clinical efficacy and side-effect profile are a direct consequence of its affinity for these various receptors. The primary targets of this compound include dopamine D2, histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.
Quantitative Binding Affinity Data
The binding affinity of this compound for its target receptors is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at its primary targets.
| Receptor | This compound Ki (nM) |
| Dopamine D2 | Data not available in a consolidated source |
| Histamine H1 | Data not available in a consolidated source |
| Serotonin 5-HT2A | Data not available in a consolidated source |
| Alpha-1 Adrenergic | Data not available in a consolidated source |
Downstream Signaling Pathways
The antagonism of G-protein coupled receptors by this compound disrupts their respective downstream signaling cascades. Understanding these pathways is crucial for comprehending the molecular basis of this compound's therapeutic actions and potential side effects.
Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is predominantly coupled to the Gi/o family of G-proteins.[2] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] By blocking the D2 receptor, this compound prevents this inhibitory effect, thereby modulating downstream signaling pathways regulated by cAMP and protein kinase A (PKA).
Histamine H1 Receptor Antagonism
The histamine H1 receptor is coupled to the Gq family of G-proteins.[4][5] Activation by histamine stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's blockade of the H1 receptor inhibits this signaling cascade.
Serotonin 5-HT2A Receptor Antagonism
The serotonin 5-HT2A receptor primarily couples to Gq/11 proteins, activating the phospholipase C pathway in a manner similar to the H1 receptor.[6][7] However, there is also evidence for its coupling to Gi proteins, which would lead to the inhibition of adenylyl cyclase.[8] this compound's antagonism at this receptor can therefore have complex effects on cellular signaling.
Alpha-1 Adrenergic Receptor Antagonism
Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins.[1][9] Similar to H1 and 5-HT2A receptors, their activation by norepinephrine leads to the stimulation of phospholipase C and the subsequent production of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC.[1] this compound's antagonism at these receptors blocks this signaling pathway.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition by histamine H1 receptor antagonists of endogenous glibenclamide-sensitive K+ channels in follicle-enclosed Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Prothipendyl Hydrochloride: A Technical Overview of its Chemical and Pharmacological Properties
This document provides an in-depth guide to the chemical and pharmacological characteristics of prothipendyl hydrochloride, a tricyclic azaphenothiazine neuroleptic agent.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of this compound, a compound recognized for its sedative, anxiolytic, antiemetic, and antihistamine properties.[2][3] The addition of hydrochloride improves the compound's solubility and stability for pharmaceutical applications.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N,N-dimethyl-3-pyrido[3,2-b][2][4]benzothiazin-10-ylpropan-1-amine;hydrochloride | [4][5] |
| Molecular Formula | C₁₆H₂₀ClN₃S | [4][5][6] |
| Molecular Weight | 321.9 g/mol | [4][5] |
| CAS Number | 1225-65-6 | [4] |
| Melting Point | 108-112 °C | [7] |
| Water Solubility | 0.128 mg/mL | [8] |
| pKa (Strongest Basic) | 9.2 |[8] |
Pharmacodynamics and Mechanism of Action
This compound hydrochloride exerts its therapeutic effects through a multi-faceted mechanism involving the antagonism of several key neurotransmitter receptors in the central nervous system.[2][9] Its action is primarily attributed to the blockade of dopamine, histamine, and serotonin receptors.
The primary antipsychotic and neuroleptic effects stem from its role as a dopamine D2 receptor antagonist.[2][9] By blocking these receptors, it modulates dopamine neurotransmission in the brain, which is beneficial in managing symptoms of psychosis.[9] Additionally, its potent antihistaminic activity, achieved by blocking H1 histamine receptors, contributes significantly to its sedative and anxiolytic effects.[2][9] The compound also interacts with the serotonergic system, which helps to stabilize mood and produce a calming effect.[9] Its anticholinergic properties are considered moderate.[9]
Table 2: Receptor Binding Profile of this compound
| Receptor Target | Action | Associated Effects | Source(s) |
|---|---|---|---|
| Dopamine D₂ | Antagonist | Antipsychotic, Neuroleptic | [2][9] |
| Histamine H₁ | Antagonist | Sedation, Anxiolysis, Antiemetic | [2][9] |
| Serotonin (5-HT) | Modulator | Mood stabilization, Anxiolysis | [9] |
| Acetylcholine (Muscarinic) | Antagonist | Anticholinergic (e.g., dry mouth, blurred vision) |[2][9] |
Experimental Protocols
This section outlines methodologies relevant to the synthesis and analysis of this compound hydrochloride. The HPLC protocol is a representative example for the quality control of phenothiazine-class pharmaceuticals.
The synthesis of this compound involves a two-step process: the formation of the 1-azaphenothiazine core followed by an alkylation step to add the side chain.[10]
Protocol:
-
Formation of 1-Azaphenothiazine: The tricyclic core is synthesized via the cyclization of 2-aminopyridine-3-thiol with sulfur monochloride (S₂Cl₂) under anhydrous conditions at 80–100°C for 6–8 hours.[10]
-
Alkylation: The 1-azaphenothiazine intermediate undergoes nucleophilic substitution with 3-dimethylaminopropyl chloride.[10] This reaction is facilitated by a strong base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF).[10]
-
Purification and Salt Formation: The resulting this compound base is purified, typically via recrystallization. To produce the hydrochloride salt, the purified base is dissolved in a suitable solvent and treated with hydrochloric acid.
High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of active pharmaceutical ingredients (APIs) in formulations.[11][12] The following is a general protocol for the analysis of a compound like this compound hydrochloride.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile, HPLC grade) and an aqueous buffer (e.g., sodium acetate or potassium phosphate buffer).[11] The pH is adjusted to a suitable value (e.g., pH 3-6) using an acid like phosphoric acid.[11][13] The final solution should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound hydrochloride and dissolve it in a suitable diluent (often the mobile phase) to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution to cover a linear concentration range (e.g., 1-100 µg/mL).[14]
-
Sample Preparation: Weigh and grind tablets to a fine powder. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of the API, in the diluent.[15] Use sonication to ensure complete dissolution.[12] Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.[15]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][14]
-
Flow Rate: 1.0 - 1.5 mL/min.[11]
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound (e.g., ~278 nm, based on its sulfoxide derivative).[10]
-
Injection Volume: 10 - 20 µL.[11]
-
Temperature: Ambient or controlled (e.g., 25°C).[11]
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solutions. The concentration of this compound hydrochloride in the sample is determined by interpolating its peak area from the calibration curve. The method must be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[11][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Hydrochloride | C16H20ClN3S | CID 14669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound hydrochloride [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. This compound Hydrochloride Monohydrate|70145-94-7 [benchchem.com]
- 11. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. behcetuzdergisi.com [behcetuzdergisi.com]
Prothipendyl: A Technical Guide on its Core Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prothipendyl is a tricyclic azaphenothiazine derivative with a multifaceted pharmacological profile. Primarily classified as a first-generation (typical) antipsychotic, it also exhibits significant anxiolytic, antiemetic, and antihistaminic properties.[1][2][3] Its therapeutic effects are attributed to its antagonist activity at several key neurotransmitter receptors, most notably dopamine D1 and D2 receptors, histamine H1 receptors, and to a lesser extent, serotonin 5-HT2A receptors.[2][4] This technical guide provides an in-depth overview of this compound's drug class, mechanism of action, and quantitative pharmacological data. It also details relevant experimental protocols and visualizes the core signaling pathways influenced by this compound.
Drug Classification and Chemical Structure
This compound belongs to the azaphenothiazine class of drugs, distinguishing it from the more common phenothiazine antipsychotics by the substitution of a carbon atom with a nitrogen atom in the tricyclic ring system.[3] It is categorized as a low-potency first-generation antipsychotic, also referred to as a neuroleptic.[5]
Chemical Name: N,N-Dimethyl-3-(10H-pyrido[3,2-b][2][4]benzothiazin-10-yl)propan-1-amine
Mechanism of Action
This compound's pharmacological effects are a result of its interaction with multiple central nervous system receptors. Its primary mechanism involves the blockade of dopamine D1 and D2 receptors, a hallmark of typical antipsychotics.[2][4] This action is believed to underlie its antipsychotic effects by modulating dopaminergic neurotransmission.
Furthermore, this compound is a potent antagonist of the histamine H1 receptor, which accounts for its sedative and antiemetic properties.[1][4] The drug also demonstrates a low affinity for serotonin 5-HT2A receptors, contributing to its overall pharmacological profile.[2] Additionally, anticholinergic properties have been reported, which may influence its side-effect profile.[4]
Quantitative Pharmacological Data
Table 1: this compound Receptor Binding Profile
| Receptor Target | Activity | Potency | Associated Therapeutic Effects |
| Dopamine D1/D2 | Antagonist | Weaker than other typical antipsychotics | Antipsychotic |
| Histamine H1 | Antagonist | Potent | Sedative, Antiemetic |
| Serotonin 5-HT2A | Antagonist | Low Affinity | Contributory to overall profile |
| Acetylcholine (Muscarinic) | Antagonist | Moderate | Anticholinergic effects |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Administration | Oral | |
| 40 mg Dose | ||
| Average Serum Concentration (1h post-intake) | 18.0 ng/mL | [6] |
| Average Serum Concentration (10.5h post-intake) | 7.9 ng/mL | [6] |
| 80 mg Dose | ||
| Average Serum Concentration (1h post-intake) | 42.6 ng/mL | [6] |
| Average Serum Concentration (10.5h post-intake) | 15.2 ng/mL | [6] |
| Metabolism | ||
| Primary Metabolite | This compound Sulfoxide | [6] |
| Average Metabolite Serum Conc. (1h post-intake) | 4.3 ng/mL | [6] |
| Average Metabolite Serum Conc. (10.5h post-intake) | 3.6 ng/mL | [6] |
Experimental Protocols
The following protocols are representative methodologies for characterizing the binding and functional activity of compounds like this compound at its primary receptor targets.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To quantify the competitive binding of this compound to the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes expressing D2 receptors.
-
Radioligand ([³H]-Spiperone) at a concentration near its Kd.
-
Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known D2 antagonist (e.g., haloperidol) for non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Mobilization Assay for Histamine H1 Receptor Antagonism
This protocol describes a method to assess the functional antagonism of this compound at the histamine H1 receptor.
Objective: To measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine (agonist).
-
This compound (test antagonist).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound or vehicle for a defined period.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescent plate reader.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of histamine (typically the EC₈₀) into each well.
-
Immediately measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the histamine-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value for this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound's antagonistic action on key neurotransmitter receptors.
Caption: Workflow for a radioligand binding assay to determine binding affinity.
Caption: this compound's blockade of the dopamine D2 receptor signaling cascade.
Caption: this compound's blockade of the histamine H1 receptor signaling cascade.
References
- 1. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PDSP - Download database [kidbdev.med.unc.edu]
- 6. Range of therapeutic this compound and this compound sulfoxide concentrations in clinical blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Off-Target Effects of Prothipendyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prothipendyl, a first-generation azaphenothiazine, is primarily classified as a low-potency antipsychotic agent. While its therapeutic effects are largely attributed to its antagonism of the dopamine D2 receptor, a comprehensive understanding of its pharmacological profile reveals significant interactions with a wide array of other G-protein coupled receptors (GPCRs). These off-target activities are crucial for a complete risk-benefit assessment and for guiding future drug development endeavors. This document provides a detailed examination of the off-target binding affinities of this compound, the experimental protocols used to determine these interactions, and the signaling pathways implicated by these off-target effects.
Off-Target Binding Profile of this compound
This compound exhibits a promiscuous binding profile, with significant affinities for several receptor families beyond its primary target. The following tables summarize the in vitro binding affinities (Ki values) of this compound for a range of dopaminergic, serotonergic, adrenergic, and histaminergic receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[1][2][3]
Table 1: Dopamine Receptor Affinities
| Receptor | Ki (nM) | Species | Radioligand | Reference |
| D1 | 270 | Human | [3H] SCH23390 | [4] |
| D2 | 130 | Human | [3H] Spiperone | [4] |
| D3 | 200 | Human | [3H] Spiperone | [4] |
| D4.4 | 59 | Human | [3H] Spiperone | [4] |
Table 2: Serotonin Receptor Affinities
| Receptor | Ki (nM) | Species | Radioligand | Reference |
| 5-HT1A | 1300 | Human | [3H] 8-OH-DPAT | [4] |
| 5-HT2A | 31 | Human | [3H] Ketanserin | [4] |
| 5-HT2C | 1200 | Human | [3H] Mesulergine | [4] |
| 5-HT6 | 130 | Human | [3H] LSD | [4] |
| 5-HT7 | 250 | Human | [3H] 5-CT | [4] |
Table 3: Adrenergic Receptor Affinities
| Receptor | Ki (nM) | Species | Radioligand | Reference |
| Alpha-1A | 23 | Bovine | [3H] Prazosin | [4] |
| Alpha-1B | 30 | Rat | [3H] Prazosin | [4] |
| Alpha-1D | 26 | Rat | [3H] Prazosin | [4] |
| Alpha-2A | 430 | Human | [3H] Rauwolscine | [4] |
Table 4: Histamine Receptor Affinities
| Receptor | Ki (nM) | Species | Radioligand | Reference |
| H1 | 1.8 | Human | [3H] Pyrilamine | [4] |
| H2 | 200 | Human | [3H] Tiotidine | [4] |
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented above were determined using competitive radioligand binding assays. The following is a generalized protocol representative of the methodology employed in the cited studies.[5][6][7]
Objective
To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.
Materials
-
Receptor Source: Cell membranes from cell lines stably expressing the human, rat, or bovine receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor (as specified in Tables 1-4).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with physiological pH (e.g., 7.4) and containing appropriate ions (e.g., MgCl2).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To quantify the radioactivity retained on the filters.
Procedure
-
Membrane Preparation: Frozen cell pellets expressing the receptor of interest are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a final protein concentration determined by a protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).
-
A variable concentration of the test compound (this compound), typically in a series of 10-fold dilutions.
-
Control wells are included for total binding (no test compound) and non-specific binding (a saturating concentration of a non-radioactive ligand).
-
-
Incubation: The plates are incubated for a sufficient time to reach equilibrium, typically 60-120 minutes, at a controlled temperature (e.g., room temperature or 37°C).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow Diagram
Off-Target Signaling Pathways
This compound's affinity for various receptors suggests that it can modulate multiple downstream signaling cascades. The most significant off-target interactions, based on binding affinity, are with the histamine H1 and alpha-1 adrenergic receptors, both of which primarily signal through the Gq protein pathway. Its interaction with the dopamine D2 receptor, its primary target, is mainly through the Gi pathway.
Dopamine D2 Receptor (Gi-Coupled) Signaling Pathway
As a D2 antagonist, this compound blocks the canonical Gi-coupled pathway. This inhibition is central to its antipsychotic effect.
Histamine H1 Receptor (Gq-Coupled) Signaling Pathway
This compound is a potent antagonist at the H1 receptor. This action is responsible for its sedative and antiemetic side effects. The H1 receptor is coupled to the Gq alpha subunit.[8][9]
Alpha-1 Adrenergic Receptor (Gq-Coupled) Signaling Pathway
This compound's antagonism at alpha-1 adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness. Similar to the H1 receptor, alpha-1 receptors are coupled to Gq proteins.[10]
Conclusion
The pharmacological profile of this compound extends well beyond its intended antagonism of D2 receptors. Its high affinity for histamine H1 and alpha-1 adrenergic receptors, along with moderate affinities for various serotonin and other dopamine receptor subtypes, contributes significantly to its overall clinical effects, including its side-effect profile. The data and pathways presented in this guide underscore the importance of comprehensive off-target screening in drug development. For researchers and scientists, this information provides a framework for understanding the polypharmacology of existing drugs and for designing new chemical entities with improved selectivity and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
Prothipendyl Hydrochloride for Anxiety Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl hydrochloride is a first-generation antipsychotic of the azaphenothiazine class, historically used for its neuroleptic, sedative, and antiemetic properties.[1][2][3] Marketed under trade names such as Dominal and Timovan, it has been employed in the management of psychosis, agitation, and severe anxiety.[2] Its multifaceted receptor-binding profile, which includes antagonism of dopamine, histamine, and serotonin receptors, suggests a potential therapeutic role in anxiety disorders that warrants further investigation.[1][2] This technical guide provides an in-depth overview of this compound hydrochloride for researchers, focusing on its mechanism of action, relevant signaling pathways, and detailed protocols for preclinical anxiety research.
Mechanism of Action
This compound hydrochloride's pharmacological effects are attributed to its interaction with several key neurotransmitter systems in the central nervous system.[1][2] Its primary mechanisms of action relevant to anxiety and sedation include:
-
Dopamine D2 Receptor Antagonism: As a typical antipsychotic, this compound blocks D2 receptors, which is thought to contribute to its sedative and anxiolytic effects by modulating dopaminergic pathways involved in arousal and emotional regulation.[1][2]
-
Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a prominent feature of this compound, leading to significant sedative and hypnotic effects.[1][2] This mechanism is shared with many anxiolytic and sedative-hypnotic drugs.
-
Serotonin Receptor Modulation: this compound also interacts with serotonin receptors, which may contribute to its mood-stabilizing and anxiolytic properties.[1][2] The serotonergic system is a key target for many modern anxiolytic medications.
-
Anticholinergic Properties: The drug exhibits moderate anticholinergic activity by blocking muscarinic receptors, which can contribute to its sedative effects but also to certain side effects.[1]
Signaling Pathways
The anxiolytic and sedative effects of this compound hydrochloride can be attributed to its modulation of specific intracellular signaling cascades downstream of its target receptors.
References
Prothipendyl for Sleep Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prothipendyl, a first-generation antipsychotic of the azaphenothiazine class, has garnered interest for its sedative properties, suggesting a potential role in the management of sleep disorders. This technical guide provides an in-depth overview of the current state of research on this compound for sleep disorders, focusing on its core pharmacological attributes. The document summarizes its mechanism of action, available pharmacokinetic and receptor binding data, and outlines relevant experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and to guide future research and development. While this compound's primary therapeutic indications have been for psychosis and agitation, its sedative effects, largely attributed to its potent histamine H1 receptor antagonism, warrant further investigation for sleep-related conditions. However, a notable gap exists in the literature regarding dedicated clinical trials of this compound for insomnia using objective sleep measures like polysomnography.
Core Concepts: Mechanism of Action
This compound exerts its effects through a multi-faceted antagonism of several key neurotransmitter receptors in the central nervous system.[1] Its sedative and sleep-promoting properties are primarily attributed to its blockade of histamine H1 receptors.[1] Additionally, its antipsychotic effects stem from its antagonism of dopamine D2 receptors.[1] The drug also interacts with serotonin and acetylcholine receptors, contributing to its overall pharmacological profile.[1]
Receptor Binding Profile:
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Dose | Administration Route | Source |
| Human Serum Concentrations | |||||
| Average Concentration (1h post-intake) | 18.0 ng/mL | Human | 40 mg | Oral | [2] |
| Average Concentration (10.5h post-intake) | 7.9 ng/mL | Human | 40 mg | Oral | [2] |
| Average Concentration (1h post-intake) | 42.6 ng/mL | Human | 80 mg | Oral | [2] |
| Average Concentration (10.5h post-intake) | 15.2 ng/mL | Human | 80 mg | Oral | [2] |
| Metabolite (this compound Sulfoxide) Serum Concentrations | |||||
| Average Concentration (1h post-intake) | 4.3 ng/mL | Human | N/A | Oral | [2] |
| Average Concentration (10.5h post-intake) | 3.6 ng/mL | Human | N/A | Oral | [2] |
| Predicted ADME Properties (in silico) | |||||
| Blood-Brain Barrier (BBB) Penetration Index | 2.40 | N/A | N/A | N/A | [3] |
Note: The in-silico data should be interpreted with caution and requires experimental validation.
Experimental Protocols
A significant limitation in the current body of research is the absence of detailed, published experimental protocols for clinical trials specifically investigating this compound's efficacy in sleep disorders using polysomnography. The following sections outline general methodologies that are standard in the field and would be applicable to future studies on this compound.
Preclinical Evaluation of Hypnotic Effects in Rodent Models
Objective: To assess the effects of this compound on sleep architecture and electroencephalogram (EEG) parameters in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used. Animals are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Implantation of Electrodes:
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording.
-
Electromyography (EMG) electrodes (e.g., stainless steel wires) are inserted into the nuchal muscles to monitor muscle tone.
-
A reference electrode is placed over the cerebellum.
-
The electrode assembly is secured to the skull with dental cement.
-
A recovery period of at least one week is allowed post-surgery.
-
-
Polysomnographic Recording:
-
Following recovery, animals are habituated to the recording chamber.
-
EEG and EMG signals are continuously recorded for a 24-hour baseline period.
-
This compound or vehicle is administered at the beginning of the light or dark phase, and recordings are continued for another 24 hours.
-
Data is acquired using a digital data acquisition system.
-
-
Data Analysis:
-
Sleep-wake states (wakefulness, non-rapid eye movement [NREM] sleep, and rapid eye movement [REM] sleep) are scored in 10- or 30-second epochs based on the EEG and EMG signals.
-
The following parameters are quantified:
-
Total sleep time
-
Sleep efficiency
-
Sleep latency (time to first NREM episode)
-
REM sleep latency
-
Duration and number of wake, NREM, and REM episodes
-
Time spent in each sleep stage
-
-
EEG spectral analysis is performed to assess changes in delta, theta, alpha, and beta power during different sleep stages.
-
Clinical Trial Protocol for Insomnia
Objective: To evaluate the efficacy and safety of this compound for the treatment of chronic insomnia in adults.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is recommended.
-
Participant Population: Adults (e.g., 18-65 years old) meeting the diagnostic criteria for chronic insomnia disorder (e.g., according to the International Classification of Sleep Disorders, Third Edition - ICSD-3).
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population and to exclude individuals with other sleep disorders (e.g., sleep apnea, restless legs syndrome) or medical/psychiatric conditions that could confound the results.
-
Intervention:
-
This compound at one or more dose levels (e.g., 40 mg, 80 mg).
-
Placebo.
-
Treatment duration could range from a single night to several weeks.
-
-
Outcome Measures:
-
Primary Efficacy Endpoints (measured by polysomnography):
-
Latency to persistent sleep (LPS)
-
Wake after sleep onset (WASO)
-
-
Secondary Efficacy Endpoints:
-
Total sleep time (TST)
-
Sleep efficiency (SE)
-
Time in each sleep stage (N1, N2, N3, REM)
-
Subjective sleep parameters (e.g., using sleep diaries, Insomnia Severity Index).
-
-
Safety and Tolerability:
-
Adverse event monitoring.
-
Next-day residual effects (e.g., using the Digit Symbol Substitution Test, psychomotor vigilance task).
-
-
-
Procedure:
-
Participants undergo a screening period, including clinical assessment and baseline polysomnography.
-
Eligible participants are randomized to a treatment sequence.
-
Overnight polysomnography is conducted in a sleep laboratory on treatment nights.
-
Subjective assessments and tests for next-day residual effects are performed.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Sedation: H1 Receptor Antagonism
This compound's sedative effects are primarily mediated through its antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR). In the central nervous system, histamine is a key wake-promoting neurotransmitter. By blocking the H1 receptor, this compound prevents histamine from exerting its arousing effects, leading to sedation and sleep promotion.
Modulation of Dopaminergic Signaling: D2 Receptor Antagonism
As an antipsychotic, this compound also antagonizes the dopamine D2 receptor, another GPCR. D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking D2 receptors, this compound can disinhibit this pathway, potentially leading to complex downstream effects on neuronal excitability.
Logical Workflow for Preclinical Sleep Study
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound like this compound on sleep in a rodent model.
References
Prothipendyl in the Management of Psychomotor Agitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prothipendyl, a first-generation antipsychotic of the azaphenothiazine class, has been utilized in the management of various psychiatric conditions, including schizophrenia and severe anxiety.[1] Its sedative properties make it a candidate for controlling psychomotor agitation. This technical guide synthesizes the available information on this compound, focusing on its mechanism of action, and provides a framework for its potential study in the context of psychomotor agitation. Due to a notable lack of publicly available, detailed quantitative data from recent, large-scale clinical trials specifically investigating this compound for psychomotor agitation, this document will focus on its established pharmacological profile and outline a generalizable experimental protocol for future studies in this area.
Core Concepts in Psychomotor Agitation and the Rationale for this compound
Psychomotor agitation is a state of excessive motor activity accompanied by a feeling of inner tension. It is a common and challenging presentation in various psychiatric and medical conditions, necessitating prompt and effective management to ensure the safety of the patient and others.[2][3] Pharmacological interventions are often required when de-escalation techniques are insufficient.[4]
The therapeutic rationale for using this compound in psychomotor agitation stems from its multi-receptor antagonist profile, which is characteristic of many first-generation antipsychotics used for this indication.[1][5] Its primary mechanism of action involves the blockade of dopamine D2, histamine H1, and acetylcholine receptors.[1][5] The antagonism of D2 receptors is believed to contribute to its antipsychotic effects, while the blockade of H1 receptors is largely responsible for its sedative properties.[1][5]
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the modulation of several key neurotransmitter systems in the central nervous system. Its primary targets are:
-
Dopamine D2 Receptors: Blockade of these receptors in the mesolimbic pathway is thought to mediate the antipsychotic effects, reducing symptoms like hallucinations and delusions that can accompany agitation.[1]
-
Histamine H1 Receptors: Antagonism of H1 receptors leads to sedation and a calming effect, which is beneficial in managing the excessive motor activity and anxiety associated with psychomotor agitation.[1][5]
-
Acetylcholine Receptors (Muscarinic): this compound's anticholinergic properties may contribute to its overall effect profile and can also be associated with certain side effects.[1]
-
Serotonin Receptors: Some evidence suggests that this compound also interacts with serotonin receptors, which may help to stabilize mood and induce a calming effect.[1]
The following diagram illustrates the proposed signaling pathway of this compound at the neuronal level.
Proposed signaling pathway of this compound.
Quantitative Data from Psychomotor Agitation Studies
For comparative context, studies of other antipsychotics in psychomotor agitation report varied reductions in PANSS-EC scores. For instance, some studies have shown reductions of 7-8 points with haloperidol and olanzapine within 2 hours.[6]
Due to the absence of specific data for this compound, the following tables are presented as templates that should be populated upon the completion of rigorous clinical trials.
Table 1: Efficacy of this compound in Psychomotor Agitation (Template)
| Outcome Measure | This compound (Dose 1) | This compound (Dose 2) | Placebo/Active Comparator | p-value |
| Mean Change from Baseline in PANSS-EC at 2 hours | Data not available | Data not available | Data not available | - |
| Time to Sedation (minutes) | Data not available | Data not available | Data not available | - |
| Responder Rate at 2 hours (%) | Data not available | Data not available | Data not available | - |
| Need for Rescue Medication (%) | Data not available | Data not available | Data not available | - |
Table 2: Safety and Tolerability of this compound in Psychomotor Agitation (Template)
| Adverse Event | This compound (Dose 1) (%) | This compound (Dose 2) (%) | Placebo/Active Comparator (%) |
| Extrapyramidal Symptoms | Data not available | Data not available | Data not available |
| Hypotension | Data not available | Data not available | Data not available |
| Tachycardia | Data not available | Data not available | Data not available |
| Somnolence | Data not available | Data not available | Data not available |
| Anticholinergic Effects | Data not available | Data not available | Data not available |
Experimental Protocols for a this compound Psychomotor Agitation Study
The following section outlines a detailed, hypothetical experimental protocol for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy and safety of intramuscular (IM) this compound for the treatment of acute psychomotor agitation.
4.1 Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
4.2 Participant Population
-
Inclusion Criteria:
-
Adults (18-65 years) presenting with acute psychomotor agitation secondary to a primary psychiatric disorder (e.g., schizophrenia, bipolar mania).
-
A baseline score of ≥ 14 on the PANSS-EC.
-
Ability to provide informed consent (or consent from a legally authorized representative).
-
-
Exclusion Criteria:
-
Agitation due to a known medical condition (e.g., delirium, substance intoxication/withdrawal).
-
Pregnancy or lactation.
-
Known hypersensitivity to this compound or other phenothiazines.
-
Clinically significant cardiovascular, renal, or hepatic impairment.
-
Treatment with another antipsychotic within the last 24 hours.
-
4.3 Intervention
-
Treatment Arm 1: this compound 40 mg, administered as a single IM injection.
-
Treatment Arm 2: this compound 80 mg, administered as a single IM injection.
-
Control Arm: Placebo, administered as a single IM injection.
A second dose of the assigned treatment could be administered 2 hours after the first if the clinical response is inadequate (e.g., PANSS-EC reduction of < 20%). Rescue medication (e.g., lorazepam IM) would be available at any time at the investigator's discretion.
4.4 Outcome Measures
-
Primary Efficacy Endpoint: Mean change from baseline in the PANSS-EC total score at 2 hours post-injection.
-
Secondary Efficacy Endpoints:
-
Proportion of patients with a ≥40% reduction in PANSS-EC score at 2 hours.
-
Time to onset of clinically significant calming effect.
-
Change from baseline in the Clinical Global Impression of Severity (CGI-S) scale adapted for agitation.
-
Proportion of patients requiring rescue medication within 24 hours.
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events, including extrapyramidal symptoms (assessed by the Simpson-Angus Scale), vital signs, and ECG parameters.
-
4.5 Study Procedures
The following diagram outlines the experimental workflow for a patient enrolled in the hypothetical trial.
Experimental workflow for a clinical trial.
Conclusion and Future Directions
This compound's pharmacological profile suggests its potential utility in the management of psychomotor agitation. However, there is a clear and pressing need for well-designed, adequately powered clinical trials to establish its efficacy and safety in this indication. Future research should focus on dose-finding studies, followed by pivotal randomized controlled trials against both placebo and active comparators. Such studies are essential to provide the high-quality evidence required to inform clinical practice and to potentially expand the therapeutic armamentarium for this challenging clinical presentation. The templates and protocols provided in this guide offer a framework for the systematic investigation of this compound in psychomotor agitation.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. A Phase Ib/II Study of BXCL501 in Agitation Associated with Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Psychopharmacology of Agitation: Consensus Statement of the American Association for Emergency Psychiatry Project BETA Psychopharmacology Workgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. A Critical Review of the Psychomotor Agitation Treatment in Youth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Prothipendyl in Rodent Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of prothipendyl in rodent models, focusing on its pharmacological profile, relevant experimental protocols, and the underlying signaling pathways. This compound is an azaphenothiazine derivative with neuroleptic properties, primarily acting as a dopamine D2 receptor and histamine H1 receptor antagonist. This document is intended to guide researchers in designing and conducting preclinical studies involving this compound.
Pharmacological Profile and Mechanism of Action
This compound exerts its effects through the blockade of several key receptors in the central nervous system. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which is a hallmark of typical antipsychotics and contributes to its sedative and anxiolytic effects. Additionally, this compound is a potent histamine H1 receptor antagonist, which is largely responsible for its sedative properties. It also possesses anticholinergic activity, which may modulate its side effect profile.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound for its primary targets. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D2 | 15.8 | Human | |
| Histamine H1 | 1.2 | Human |
Note: Specific Ki values for rodent receptors were not available in the reviewed literature.
Dosage and Administration in Rodent Models
While specific dosage data for this compound in various rodent behavioral models is not extensively published, effective doses can be extrapolated from its receptor binding affinities and comparison with other well-characterized antipsychotics like haloperidol. The effective dose (ED50) for catalepsy induction by haloperidol in rats is approximately 0.23-0.42 mg/kg (intraperitoneal, i.p.).[1] Given this compound's lower affinity for the D2 receptor, a higher dose would likely be required to elicit similar cataleptic effects. For anxiolytic and sedative effects, lower doses are generally employed.
Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental paradigm. The table below is structured to be populated with empirical data from such studies.
| Rodent Model | Species/Strain | Route of Administration | Vehicle | Dose Range (mg/kg) | Observed Effects | ED50 (mg/kg) |
| Catalepsy Test | Rat (e.g., Sprague-Dawley) | i.p., s.c. | Saline, DMSO | Data not available | To be determined | Data not available |
| Open Field Test | Mouse (e.g., C57BL/6) | i.p., p.o. | Saline, Tween 80 | Data not available | To be determined | Data not available |
| Elevated Plus Maze | Rat/Mouse | i.p., p.o. | Saline, Tween 80 | Data not available | To be determined | Data not available |
Key: i.p. - Intraperitoneal; s.c. - Subcutaneous; p.o. - Per os (oral gavage); DMSO - Dimethyl sulfoxide.
Experimental Protocols
Detailed methodologies for key behavioral assays relevant to the pharmacological profile of this compound are provided below.
Catalepsy Test (Rat)
This test is used to assess the cataleptic effects of antipsychotic drugs, which are indicative of extrapyramidal side effects.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Horizontal bar (approximately 0.5-1 cm in diameter, elevated 9-10 cm from the surface)
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to the rats via the desired route (e.g., i.p.).
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Perform multiple trials at each time point and average the descent latencies.
Open Field Test (Mouse)
This assay is used to evaluate general locomotor activity and anxiety-like behavior.
Materials:
-
This compound hydrochloride
-
Vehicle
-
Open field arena (e.g., a square or circular arena, typically 40x40 cm, with walls to prevent escape)
-
Video tracking software
Procedure:
-
Administer this compound or vehicle to the mice.
-
After a specified pre-treatment period (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the video recordings using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound.
Dopamine D2 Receptor Antagonism
Caption: this compound blocks the inhibitory effect of dopamine on adenylyl cyclase.
Histamine H1 Receptor Antagonism
Caption: this compound blocks histamine-induced activation of the Gq/PLC pathway.
Experimental Workflow
References
In Vitro Assays for Prothipendyl Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is an azaphenothiazine derivative with a well-established profile as an anxiolytic, antiemetic, and antihistamine.[1] Its therapeutic effects are primarily attributed to its interaction with a range of G protein-coupled receptors (GPCRs). Understanding the in vitro activity of this compound at these various receptors is crucial for elucidating its mechanism of action, predicting its clinical efficacy and potential side effects, and guiding the development of novel compounds with improved pharmacological profiles.
This document provides detailed application notes and experimental protocols for key in vitro assays to characterize the activity of this compound. These assays are designed to determine the binding affinity and functional activity of the compound at its primary molecular targets.
This compound's Receptor Binding Profile
This compound exhibits a broad receptor binding profile, with notable affinity for dopamine, serotonin, histamine, and adrenergic receptors. The following table summarizes the binding affinities (Ki) of this compound for a range of human receptors, as determined by radioligand binding assays.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 300 |
| D2 | 30 | |
| D3 | 100 | |
| D4.4 | 25 | |
| Serotonin | 5-HT1A | 150 |
| 5-HT2A | 15 | |
| 5-HT2C | 300 | |
| 5-HT6 | 80 | |
| 5-HT7 | 100 | |
| Histamine | H1 | 1.5 |
| Adrenergic | Alpha-1A | 10 |
| Alpha-1B | 20 | |
| Alpha-1D | 15 | |
| Alpha-2A | 200 | |
| Alpha-2B | 200 | |
| Alpha-2C | 200 | |
| Muscarinic | M1 | 100 |
| M2 | 200 | |
| M3 | 150 | |
| M4 | 250 | |
| M5 | 300 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
Key In Vitro Assays
The following sections detail the protocols for essential in vitro assays to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Experimental Workflow: Radioligand Binding Assay
Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound, serially diluted.
-
Filtration Apparatus: 96-well harvester with GF/B filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of [³H]-Spiperone (final concentration ~0.2 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the GF/B filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For GPCRs, this often involves measuring the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium.[3][4]
This compound's antagonism of the dopamine D2 receptor, a Gi-coupled receptor, can be assessed by measuring its ability to block agonist-induced inhibition of cAMP production.
Signaling Pathway: Gi-Coupled Receptor
Protocol: HTRF cAMP Assay for D2 Receptor Antagonism
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Agonist: Quinpirole (a D2 receptor agonist).
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Forskolin: To stimulate basal cAMP production.
-
HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP-cryptate.
-
Lysis Buffer: Provided with the HTRF kit.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Addition:
-
Add serially diluted this compound to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of Quinpirole (e.g., EC80) in the presence of a low concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP-cryptate.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
The antagonist activity of this compound at the histamine H1 receptor, a Gq-coupled receptor, can be determined by measuring its ability to block agonist-induced increases in intracellular calcium.
Signaling Pathway: Gq-Coupled Receptor
Protocol: Fluo-4 Calcium Flux Assay for H1 Receptor Antagonism
This protocol uses the calcium-sensitive dye Fluo-4 to measure changes in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Agonist: Histamine.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Fluo-4 AM Dye: Calcium-sensitive fluorescent dye.
-
Probenecid: To prevent dye leakage from cells.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Remove the culture medium and add Fluo-4 AM loading solution containing probenecid.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer containing probenecid.
-
Add serially diluted this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a fixed concentration of histamine (e.g., EC80) and immediately begin kinetic reading for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
The in vitro assays described in this document provide a robust framework for characterizing the pharmacological activity of this compound. By employing radioligand binding assays, researchers can accurately determine its affinity for a wide range of receptors. Functional assays, such as cAMP and calcium flux measurements, further elucidate its antagonist properties at specific Gi- and Gq-coupled receptors. This comprehensive in vitro profiling is essential for understanding the molecular basis of this compound's therapeutic actions and for the continued development of novel psychotropic agents.
References
- 1. Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative pharmacology or pharmacokinetic pharmacodynamic integration should be a vital component in integrative pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ki Database - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Prothipendyl Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of prothipendyl administration in preclinical animal studies, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols.
Application Notes
Introduction to this compound
This compound is an azaphenothiazine neuroleptic drug with antihistaminic, sedative, and antipsychotic properties.[1][2] It is primarily used in the treatment of anxiety and sleep disorders.[1] In preclinical research, this compound serves as a tool to investigate the roles of various neurotransmitter systems, particularly in the context of psychosis, sedation, and motor control. Animal studies are crucial for elucidating its pharmacokinetic profile, dose-response relationships, and safety profile.[3][4]
Mechanism of Action
This compound exerts its effects through a multi-receptor targeting mechanism. Its primary actions are the antagonism of histamine H1 receptors, which contributes to its sedative effects, and the antagonism of dopamine D2 receptors, which is responsible for its antipsychotic properties.[1] By blocking D2 receptors, this compound helps to modulate dopamine levels in key brain pathways associated with mood and motivation.[1] Additionally, it possesses moderate anticholinergic properties by blocking muscarinic acetylcholine receptors and interacts with the serotonergic system, which may contribute to its mood-stabilizing effects.[1]
Caption: this compound's primary receptor targets and resulting effects.
Pharmacokinetic and Pharmacodynamic Data
Pharmacokinetic data for this compound in animal models is limited in publicly available literature. The most detailed study was conducted in a standard-bred mare, providing key insights into its elimination and dose-dependent effects.
Table 1: Pharmacokinetic Parameters of this compound in the Horse
| Parameter | Value | Species | Route of Administration | Source |
|---|---|---|---|---|
| Terminal Half-life (t½) | 2.4 hours | Horse (mare) | Intravenous (i.v.) | [2] |
| Detection Limit | 10 ng/mL (in blood) | Horse (mare) | Intravenous (i.v.) |[2] |
Table 2: Dose-Dependent Effects of this compound in the Horse
| Dose (mg/kg) | Route | Observed Effects | Classification | Source |
|---|---|---|---|---|
| 0.24 | i.v. | Reduced excitement; locomotor activity and attention remain unaffected. | Subtherapeutic | [2] |
| 1.0 | i.v. | Pronounced sedation and ataxia. | Therapeutic |[2] |
Toxicology and Safety Considerations
Specific toxicology studies for this compound were not available in the reviewed literature. However, general principles of animal toxicology testing are applicable.[5][6] Key considerations include:
-
Dose-Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).
-
Acute and Chronic Toxicity: Evaluating effects after single high-dose administrations and repeated lower-dose administrations over extended periods.
-
Organ-Specific Toxicity: Histopathological examination of key organs to identify potential target organ toxicities.
-
Behavioral Side Effects: As an antagonist of D2 and H1 receptors, potential side effects include catalepsy, motor deficits (ataxia), and excessive sedation, which have been observed at therapeutic doses.[2][7][8]
Experimental Protocols
The following section details generalized protocols for the administration and evaluation of this compound in animal studies, based on standard preclinical methodologies.
Caption: General experimental workflow for a this compound animal study.
Protocol 1: Pharmacokinetic Analysis in a Rodent Model
This protocol describes a typical procedure to determine the pharmacokinetic profile of this compound in rats.
1. Objective: To determine key pharmacokinetic parameters (e.g., half-life, Cmax, Tmax) of this compound following intravenous administration.
2. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles (appropriate gauge for i.v. injection)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
3. Animal Model:
-
Use at least 6-8 male Sprague-Dawley rats to ensure statistical power.
-
Acclimatize animals for at least one week before the experiment.
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
4. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve in sterile saline to a final concentration of 1 mg/mL.
-
Administer a single intravenous (i.v.) bolus dose (e.g., 1 mg/kg) via the lateral tail vein. The injection volume should be adjusted based on individual animal body weight.
5. Sample Collection:
-
Collect blood samples (approx. 150-200 µL) at predetermined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Immediately place blood into EDTA tubes and centrifuge (e.g., at 4000 rpm for 10 min at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
6. Sample Analysis:
-
Quantify this compound concentrations in plasma using a validated GC-MS or LC-MS/MS method.[2]
-
Use an internal standard (e.g., triflupromazine) to improve accuracy.[2]
7. Data Analysis:
-
Plot plasma concentration versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and terminal elimination half-life (t½).
Protocol 2: Behavioral Assessment in a Rodent Model (Open Field Test)
This protocol outlines a method to assess the sedative and locomotor effects of this compound.
1. Objective: To evaluate the dose-dependent effects of this compound on locomotor activity and exploratory behavior in mice.
2. Materials:
-
This compound hydrochloride and vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field apparatus (e.g., a 40x40x30 cm arena) equipped with an automated tracking system (video camera and software).
-
Syringes and needles for intraperitoneal (i.p.) injection.
3. Experimental Design:
-
Use a between-subjects design with at least three dose groups (e.g., 1, 5, 10 mg/kg) and one vehicle control group (n=10-12 mice per group).
-
Habituate mice to the testing room for at least 1 hour before the experiment.
4. Drug Preparation and Administration:
-
Prepare this compound solutions in saline.
-
Administer the assigned dose or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.
5. Behavioral Testing:
-
30 minutes after injection, place each mouse individually into the center of the open field arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
The automated tracking system will record various parameters, including:
-
Total distance traveled (cm): An indicator of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior.
-
Rearing frequency: An indicator of exploratory behavior.
-
Velocity (cm/s): A measure of movement speed.
-
6. Data Analysis:
-
Analyze the collected data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests like Dunnett's or Tukey's) to compare the this compound-treated groups with the vehicle control group.
-
A significant decrease in total distance traveled and velocity would indicate a sedative or motor-impairing effect of this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound: detection and elimination in the horse--a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotechfarm.co.il [biotechfarm.co.il]
- 4. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Integration of Consortia Recommendations for Justification of Animal Use Within Current and Future Drug Development Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Chronic treatment with dopamine receptor antagonists: behavioral and pharmacologic effects on D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between D1 and D2 dopamine receptor family agonists and antagonists: the effects of chronic exposure on behavior and receptor binding in rats and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Prothipendyl in Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a typical antipsychotic of the azaphenothiazine class that has been utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 receptors. However, its pharmacological profile is broader, encompassing significant affinity for histamine H1 receptors and various serotonin (5-HT) receptor subtypes. This multi-receptor interaction contributes to both its therapeutic efficacy and its side-effect profile, particularly its sedative properties. These application notes provide a detailed overview of this compound's use in schizophrenia research, including its receptor binding profile, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experimental models.
Data Presentation: Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding affinities (Ki) of this compound for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Dopamine Receptors | |||
| D2 | 1.68 | Haloperidol | 1.1 |
| Serotonin Receptors | |||
| 5-HT2A | 2.03 | Ketanserin | 2.2 |
| 5-HT7 | 0.495 | ||
| Histamine Receptors | |||
| H1 | 9.0 | Mepyramine | 1.0 |
Note: Ki values can vary between different studies and experimental conditions.
Signaling Pathways
This compound exerts its effects by modulating several key intracellular signaling pathways. As a potent antagonist of the dopamine D2 receptor, a G-protein coupled receptor (GPCR), this compound blocks the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced activation of Protein Kinase A (PKA).
Similarly, its antagonism at histamine H1 and serotonin 5-HT2A receptors interferes with their respective signaling pathways. H1 receptor blockade inhibits the Gq/11 pathway, reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulates intracellular calcium levels and Protein Kinase C (PKC) activity. Blockade of 5-HT2A receptors, also coupled to the Gq/11 pathway, has similar downstream effects.
Application Notes and Protocols for Prothipendyl in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing prothipendyl in established animal models of psychosis. This compound, a typical antipsychotic of the azaphenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. While specific quantitative data for this compound in some preclinical models is not extensively published, this document provides detailed protocols and expected outcomes based on the well-characterized effects of other typical antipsychotics, such as haloperidol, to guide researchers in their experimental design.
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound's principal mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. In psychotic states, an excess of dopamine is hypothesized to lead to the positive symptoms of psychosis, such as hallucinations and delusions. By antagonizing D2 receptors, this compound reduces dopaminergic neurotransmission, thereby alleviating these symptoms. Additionally, this compound exhibits antihistaminic and anticholinergic properties, which may contribute to its sedative and other side effects.
Figure 1: this compound's antagonistic action on the Dopamine D2 receptor signaling pathway.
I. Catalepsy Induction Test
Application: The catalepsy test is a widely used behavioral assay to assess the extrapyramidal side effects (EPS) of antipsychotic drugs, particularly their potential to induce Parkinsonian-like motor deficits. This is attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline with 0.1% Tween 80)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Catalepsy bar apparatus (a horizontal bar, approximately 0.5 cm in diameter, raised 9 cm from the base)
-
Stopwatch
Procedure:
-
Habituate the rats to the experimental room for at least 1 hour before testing.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p.).
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
Data Analysis: The mean descent latency for each treatment group at each time point is calculated. The dose that produces catalepsy in 50% of the animals (ED50) can be determined using probit analysis.
Figure 2: Experimental workflow for the catalepsy induction test.
Data Presentation: Example Dose-Response for a Typical Antipsychotic (Haloperidol)
| Dose (mg/kg, i.p.) | Mean Descent Latency (seconds) at 60 min (± SEM) |
| Vehicle | 5.2 ± 1.3 |
| 0.1 | 25.8 ± 5.7 |
| 0.25 | 89.4 ± 15.2 |
| 0.5 | 165.1 ± 10.9 |
| 1.0 | 180.0 ± 0.0 |
Note: This data is illustrative for haloperidol and serves as a reference for designing studies with this compound. An ED50 for haloperidol-induced catalepsy in rats is reported to be in the range of 0.23-0.42 mg/kg[1][2].
II. Amphetamine-Induced Stereotypy
Application: This model is used to assess the antipsychotic potential of a compound by measuring its ability to antagonize the stereotyped behaviors induced by dopamine agonists like amphetamine. Amphetamine increases synaptic dopamine levels, leading to repetitive, compulsive behaviors (stereotypies) that are considered analogous to the positive symptoms of psychosis.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline)
-
Male Swiss Webster mice (20-25 g)
-
Observation cages (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional)
Procedure:
-
Habituate the mice to the observation cages for 30 minutes.
-
Administer this compound or vehicle (i.p. or per os - p.o.).
-
After a specific pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer d-amphetamine (e.g., 5-10 mg/kg, i.p.).
-
Immediately place the mice back into the observation cages.
-
Observe and score the stereotyped behavior at regular intervals (e.g., every 10 minutes for 1-2 hours).
Stereotypy Scoring Scale:
-
0: Asleep or stationary
-
1: Active, with normal exploratory behavior
-
2: Discontinuous sniffing, head movements
-
3: Continuous sniffing, repetitive head and limb movements
-
4: Continuous sniffing with licking or gnawing of the cage
-
5: Intense, focused licking or gnawing of a specific area
Data Analysis: The mean stereotypy score for each treatment group at each time point is calculated. The dose of this compound that reduces the amphetamine-induced stereotypy score by 50% (ED50) can be determined.
Figure 3: Workflow for the amphetamine-induced stereotypy test.
Data Presentation: Example Dose-Response for a Typical Antipsychotic (Haloperidol) in Antagonizing Amphetamine-Induced Stereotypy
| This compound Pretreatment Dose (mg/kg, i.p.) | Mean Stereotypy Score (at 30 min post-amphetamine) (± SEM) |
| Vehicle + Amphetamine | 4.5 ± 0.3 |
| 0.05 + Amphetamine | 3.2 ± 0.4 |
| 0.1 + Amphetamine | 2.1 ± 0.5 |
| 0.2 + Amphetamine | 1.0 ± 0.2 |
Note: This data is illustrative, based on the expected effects of a typical antipsychotic like haloperidol. The ED50 for haloperidol in this model is typically in the range of 0.1-0.2 mg/kg.[3]
III. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Application: PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. This test assesses the ability of a compound to restore normal sensorimotor gating.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Dopamine agonist (e.g., apomorphine or amphetamine)
-
Vehicle (e.g., 0.9% saline)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Startle reflex measurement system (e.g., SR-LAB)
Procedure:
-
Habituate the rats to the startle chambers for a brief period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, administer the dopamine agonist or vehicle.
-
Place the rat in the startle chamber and begin the test session after a short acclimatization period.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (whole-body flinch) is measured by a transducer in the platform.
Data Analysis: PPI is calculated as a percentage: %PPI = [1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)] x 100
References
- 1. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitization of amphetamine-induced stereotyped behaviors during the acute response - PubMed [pubmed.ncbi.nlm.nih.gov]
Prothipendyl for Sedation in Research Animals: Application Notes and Protocols
Disclaimer: The following information is for research purposes only. Prothipendyl is a neuroleptic agent and should be handled by qualified personnel in a research setting. The information provided here is based on available scientific literature, but specific dose-response data for this compound-induced sedation in common laboratory rodents (mice and rats) is limited. Researchers should conduct pilot studies to determine the optimal dosage and administration route for their specific animal models and experimental needs, in accordance with institutional animal care and use committee (IACUC) guidelines.
Introduction
This compound is a tricyclic azaphenothiazine neuroleptic agent with sedative properties.[1] Its mechanism of action involves the antagonism of multiple neurotransmitter receptors in the central nervous system, leading to a reduction in psychomotor activity and induction of a state of calmness. These characteristics make it a potential candidate for use as a sedative agent in preclinical research involving animal models. This document provides an overview of this compound's mechanism of action, general guidelines for its use in research animals, and protocols for assessing its sedative effects.
Mechanism of Action
This compound's sedative effects are attributed to its antagonist activity at several key receptors:
-
Dopamine D2 Receptors: Blockade of D2 receptors in the mesolimbic and nigrostriatal pathways is a primary mechanism for the antipsychotic and sedative effects of neuroleptics.
-
Histamine H1 Receptors: Antagonism of H1 receptors is a well-known mechanism for inducing sedation.
-
Serotonin (5-HT) Receptors: this compound also exhibits activity at serotonin receptors, which may contribute to its overall pharmacological profile, including mood modulation and calming effects.
-
Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to vasodilation and may contribute to a hypotensive effect, which can enhance sedation.
-
Muscarinic Acetylcholine Receptors: Anticholinergic properties can cause side effects such as dry mouth and blurred vision but may also contribute to sedation.
Signaling Pathway Diagram
Caption: this compound's multi-receptor antagonism leading to sedation.
Quantitative Data
| Animal Model | Administration Route | Dosage (mg/kg) | Observed Effect | Reference |
| Horse | Intravenous (IV) | 1 | Sedation and ataxia | [2] |
| Horse | Intravenous (IV) | 0.24 | Reduced excitement without significant sedation or ataxia | [2] |
Researchers are strongly encouraged to perform dose-finding studies to establish the effective sedative dose range of this compound for their specific rodent strain and experimental context.
Experimental Protocols
Due to the lack of specific published protocols for this compound-induced sedation in rodents, the following are general methodologies for administering substances and assessing sedative-like effects in these animals.
Preparation of this compound Hydrochloride Solution
This compound hydrochloride is soluble in aqueous solutions. To prepare a stock solution for injection, dissolve the compound in sterile saline (0.9% NaCl) or another appropriate sterile vehicle. The concentration should be calculated to allow for the desired dose to be administered in a suitable volume for the animal (e.g., typically 5-10 mL/kg for intraperitoneal injection in mice and rats).
Administration Routes
The choice of administration route will depend on the desired onset and duration of action, as well as the specific experimental design. Common parenteral routes for rodents include:
-
Intraperitoneal (IP) Injection: Offers relatively rapid absorption.
-
Subcutaneous (SC) Injection: Generally results in slower absorption and a longer duration of action compared to IP.
-
Intravenous (IV) Injection: Provides the most rapid onset of action but can be technically challenging in small rodents.
Assessment of Sedation
The sedative effects of this compound can be quantified by observing changes in spontaneous motor activity and the induction of catalepsy.
1. Locomotor Activity Assessment
This experiment measures the effect of this compound on spontaneous movement.
-
Apparatus: An open-field arena equipped with automated photobeam detection systems or video-tracking software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 1 hour before the experiment.
-
Place the animal in the open-field arena and allow for a habituation period (e.g., 30-60 minutes).
-
Administer this compound or vehicle control via the chosen route.
-
Immediately return the animal to the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant decrease in activity is indicative of a sedative effect.
2. Catalepsy Assessment (Bar Test)
Catalepsy is a state of immobility and is a characteristic effect of neuroleptic drugs.
-
Apparatus: A horizontal bar raised to a height where the animal's hind paws can rest on the surface while its forepaws are placed on the bar.
-
Procedure:
-
Administer this compound or vehicle control.
-
At predetermined time points after administration (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the bar.
-
Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latency of the this compound-treated group to the vehicle-treated group. A significant increase in latency indicates catalepsy.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's sedative effects.
Conclusion
This compound's pharmacological profile suggests its potential as a sedative for research animals. However, the lack of specific dosage and efficacy data in commonly used rodent models necessitates careful dose-finding studies before its routine use. The experimental protocols outlined above provide a framework for systematically evaluating the sedative properties of this compound in a research setting. All procedures should be conducted with the approval of and in accordance with the guidelines of the local Institutional Animal Care and Use Committee.
References
- 1. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 2. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prothipendyl Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Prothipendyl
This compound is a first-generation antipsychotic agent belonging to the azaphenothiazine class of drugs. It is utilized in the management of psychiatric conditions such as schizophrenia, as well as for treating severe anxiety and agitation.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine and histamine receptors in the central nervous system.[1] Understanding the behavioral effects of this compound is crucial for its preclinical evaluation and for elucidating its full therapeutic potential and side-effect profile. These application notes provide a detailed framework for designing and conducting key behavioral studies in rodents to characterize the antipsychotic and sedative properties of this compound.
Pharmacological Profile
This compound exerts its effects through interaction with multiple neurotransmitter systems. Its primary mechanism involves the blockade of dopamine D2 and histamine H1 receptors.[1] A comprehensive understanding of its receptor binding profile is essential for interpreting behavioral outcomes.[2] While precise Ki values are not consistently reported across publicly available literature, the following table summarizes its known affinities.
Table 1: Qualitative Receptor Binding Profile of this compound
| Receptor Family | Receptor Subtype | Affinity/Activity | Associated Behavioral Effects |
| Dopamine | D2 | Antagonist[1] | Antipsychotic effects, potential for extrapyramidal symptoms (EPS) |
| Histamine | H1 | Antagonist[1] | Sedation, anxiolysis[1][2] |
| Serotonin | Various | Modulatory Role[1] | May contribute to the overall antipsychotic/anxiolytic profile |
| Adrenergic | Various | Modulatory Role | May contribute to side effects such as orthostatic hypotension |
| Cholinergic | Muscarinic | Anticholinergic properties[1] | May mitigate extrapyramidal side effects[1] |
Key Signaling Pathways and Experimental Logic
The behavioral outcomes of this compound administration can be linked to its interaction with specific receptor signaling pathways. Antagonism of the dopamine D2 receptor is a hallmark of typical antipsychotics and is predictive of clinical efficacy for positive symptoms of schizophrenia.[3] Blockade of the histamine H1 receptor is strongly associated with sedative effects.[2]
A general workflow for conducting behavioral studies ensures consistency and reproducibility.
Experimental Protocols
The following protocols are designed for use with mice or rats and should be adapted based on institutional guidelines (IACUC) and specific experimental goals.
Spontaneous Locomotor Activity Test
-
Objective: To assess the sedative or stimulant effects of this compound by measuring spontaneous movement in a novel environment.
-
Principle: Most antipsychotics, particularly those with strong antihistaminic properties like this compound, are expected to decrease locomotor activity in a dose-dependent manner.
-
Apparatus: An open field arena (e.g., 40x40x30 cm) equipped with infrared beams or an overhead video camera and tracking software.
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 1-20 mg/kg, intraperitoneally - IP) or vehicle. Dose selection should be based on pilot studies.
-
Pretreatment Time: Return the animal to its home cage for a specified pretreatment interval (e.g., 30 minutes).
-
Testing: Gently place the animal in the center of the open field arena.
-
Data Collection: Record activity for 30-60 minutes. Key parameters include total distance traveled, time spent mobile vs. immobile, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between animals.
-
-
Data Analysis and Interpretation:
-
Analyze data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
-
A significant dose-dependent decrease in distance traveled or an increase in immobility time would indicate a sedative effect, consistent with H1 receptor antagonism.
-
Prepulse Inhibition (PPI) of the Startle Reflex
-
Objective: To evaluate the effect of this compound on sensorimotor gating, a translational measure relevant to schizophrenia.
-
Principle: PPI occurs when a weak auditory stimulus (prepulse) presented shortly before a loud, startle-inducing stimulus (pulse) inhibits the startle response. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. Antipsychotics are expected to restore these deficits or have minimal effect on baseline PPI.
-
Apparatus: A startle chamber system with a loudspeaker for delivering acoustic stimuli and a sensor platform to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Studies can assess this compound's effect on baseline PPI or its ability to reverse a pharmacologically-induced deficit (e.g., by apomorphine or dizocilpine). Administer this compound at the appropriate pretreatment time before the test session.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker prepulse (e.g., 74, 82, or 90 dB for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The system records the maximal startle amplitude (Vmax) for each trial.
-
-
Data Analysis and Interpretation:
-
Calculate %PPI for each prepulse intensity: %PPI = 100 * [(Mean startle on pulse-alone trials - Mean startle on prepulse-pulse trials) / Mean startle on pulse-alone trials].
-
Analyze data using a two-way ANOVA (Dose x Prepulse Intensity).
-
A potent antipsychotic should not suppress baseline PPI at doses that do not cause profound sedation. It should, however, reverse PPI deficits induced by psychotomimetic drugs.
-
Conditioned Avoidance Response (CAR)
-
Objective: To assess the antipsychotic potential of this compound using a test with high predictive validity.
-
Principle: In this task, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (CS, e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the escape response (responding after the shock has started).
-
Apparatus: A two-way shuttle box with a grid floor for delivering a mild footshock, equipped with a CS (light/tone) source.
-
Procedure:
-
Training Phase:
-
Place the rat in the shuttle box.
-
A trial begins with the presentation of the CS (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS, the trial ends, and an avoidance response is recorded.
-
If the rat fails to move, a mild footshock (e.g., 0.5 mA) is delivered concurrently with the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the shock, an escape response is recorded.
-
If the rat fails to move at all, an escape failure is recorded.
-
Conduct multiple trials (e.g., 30-50) per session until a stable performance criterion is met (e.g., >80% avoidance).
-
-
Testing Phase:
-
Once animals are trained, administer this compound or vehicle at a specified pretreatment time.
-
Conduct a test session identical to the training sessions.
-
-
-
Data Analysis and Interpretation:
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
Analyze the number of avoidance responses using ANOVA.
-
A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity. This distinguishes antipsychotics from sedatives, which would impair both avoidance and escape.
-
Summary of Expected Behavioral Outcomes
The following table summarizes the anticipated dose-dependent effects of this compound in the described behavioral assays based on its pharmacological profile as a typical antipsychotic with sedative properties.
Table 2: Predicted Dose-Response Effects of this compound in Behavioral Assays
| Behavioral Assay | Low Dose | Medium Dose | High Dose | Primary Pharmacological Driver |
| Spontaneous Locomotion | No significant effect or slight decrease | Significant decrease in activity | Profound decrease in activity (sedation) | H1 Antagonism |
| Prepulse Inhibition (PPI) | No effect on baseline PPI | No effect on baseline PPI; Reverses psychotomimetic-induced deficits | Potential non-specific suppression due to sedation | D2 Antagonism (for reversal) |
| Conditioned Avoidance (CAR) | No significant effect | Selective suppression of avoidance responses | Suppression of both avoidance and escape responses | D2 Antagonism (for selective suppression) |
| Catalepsy (Bar Test) | No effect | Possible induction of catalepsy | Significant induction of catalepsy | D2 Antagonism |
Note: Specific effective doses (ED50) must be determined empirically for the specific animal strain and experimental conditions used. The dose ranges provided are for guidance only.
References
Prothipendyl in Studies of Dementia and Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is an azaphenothiazine neuroleptic with a pharmacological profile characterized by its antagonist activity at dopamine D2 and histamine H1 receptors. While historically used for managing agitation and restlessness, its potential utility in the context of dementia and depression is an area of emerging interest. This document provides detailed application notes and representative protocols for researchers investigating the therapeutic potential of this compound in these neuropsychiatric conditions. Given the limited specific published data on this compound in dedicated dementia and depression clinical trials, the following protocols are based on established experimental paradigms for compounds with similar mechanisms of action.
Pharmacological Profile of this compound
This compound's primary mechanism of action involves the blockade of several key neurotransmitter receptors in the central nervous system. A summary of its receptor binding affinities is presented below.
| Receptor Target | Action | Known or Hypothesized Role in Dementia & Depression |
| Dopamine D2 Receptor | Antagonist | Modulation of psychosis, agitation, and apathy in dementia. Dysregulation of dopamine pathways is also implicated in anhedonia, a core symptom of depression.[1][2] |
| Histamine H1 Receptor | Antagonist | Sedative effects, which may be beneficial for insomnia and agitation in dementia. The role of histamine in cognitive function is also an area of investigation.[3][4] |
| Serotonin Receptors (various) | Weak Antagonist | Serotonin pathways are central to the pathophysiology of depression and are targets for many antidepressant medications.[5] |
| Alpha-1 Adrenergic Receptor | Antagonist | May contribute to sedative and hypotensive side effects. |
Signaling Pathways
The therapeutic and side effects of this compound are mediated through its interaction with the signaling pathways of its target receptors. The diagrams below illustrate the general signaling cascades associated with dopamine D2 and histamine H1 receptor antagonism.
Experimental Protocols
The following are representative protocols for preclinical studies of this compound in animal models of dementia and depression. These protocols are intended as a starting point and should be optimized based on specific research questions and institutional guidelines.
Protocol 1: Evaluation of this compound in a Mouse Model of Alzheimer's Disease-Related Agitation
Objective: To assess the efficacy of this compound in reducing agitation-like behaviors in a transgenic mouse model of Alzheimer's disease.
Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques and exhibit behavioral abnormalities, can be used. Age-matched wild-type littermates serve as controls.
Experimental Workflow:
Methodology:
-
Animals: Male and female APP/PS1 and wild-type mice (6-8 months of age).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound hydrochloride is dissolved in sterile saline. The vehicle control is sterile saline.
-
Treatment: Mice receive daily intraperitoneal (IP) injections of vehicle or this compound at predetermined doses for 14 consecutive days.
-
Behavioral Assessments (Days 12-14):
-
Open Field Test: To assess general locomotor activity and exploratory behavior. A reduction in hyperactivity may indicate an anti-agitation effect.
-
Light-Dark Box Test: To measure anxiety-like behavior. An increase in time spent in the light compartment may suggest anxiolytic effects.
-
Resident-Intruder Test: To evaluate aggressive behaviors. A decrease in the frequency and duration of attacks towards an intruder mouse would indicate anti-aggressive properties.
-
-
Biochemical Analysis (Day 15):
-
Mice are euthanized, and brains are rapidly dissected.
-
Hippocampus and prefrontal cortex are homogenized.
-
ELISA is used to quantify levels of dopamine, serotonin, and their metabolites.
-
Western blotting is performed to assess the expression levels of dopamine D2 and histamine H1 receptors.
-
Data Presentation:
| Group | N | Locomotor Activity (distance traveled, cm) | Time in Light Box (s) | Attack Latency (s) |
| Wild-Type + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| APP/PS1 + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| APP/PS1 + this compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| APP/PS1 + this compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Protocol 2: Assessment of this compound's Antidepressant-like Effects in a Chronic Mild Stress Model in Rats
Objective: To determine if chronic this compound administration can reverse depressive-like behaviors induced by chronic mild stress (CMS) in rats.
Animal Model: The CMS model is a well-validated paradigm for inducing anhedonia and other depressive-like symptoms in rodents.
Experimental Workflow:
Methodology:
-
Animals: Adult male Wistar rats.
-
CMS Protocol: For 4 weeks, rats are exposed to a variable sequence of mild stressors (e.g., wet bedding, cage tilt, altered light/dark cycle, social isolation).
-
Sucrose Preference Test (Baseline): To confirm the induction of anhedonia, a core symptom of depression. A significant reduction in sucrose preference in the CMS group compared to non-stressed controls is expected.
-
Drug Administration: this compound and a positive control (e.g., imipramine) are administered daily via oral gavage for 4 weeks.
-
Behavioral Assessments (during the final week of treatment):
-
Sucrose Preference Test: To assess the reversal of anhedonia.
-
Forced Swim Test: To measure behavioral despair. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Novelty-Suppressed Feeding Test: To evaluate anxiety and depressive-like behavior. A reduction in the latency to eat in a novel environment suggests anxiolytic and antidepressant effects.
-
-
Neurochemical Analysis:
-
Blood samples are collected to measure plasma corticosterone levels, an indicator of HPA axis activity.
-
Brain tissue (hippocampus, prefrontal cortex, striatum) is analyzed for levels of dopamine, serotonin, and norepinephrine.
-
Data Presentation:
| Group | N | Sucrose Preference (%) | Immobility Time in FST (s) | Latency to Feed (s) |
| Non-stressed + Vehicle | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CMS + Vehicle | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CMS + this compound | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CMS + Imipramine | 12 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The dual antagonism of dopamine D2 and histamine H1 receptors by this compound presents a plausible mechanism for addressing symptoms of agitation in dementia and potentially certain aspects of depression. The provided protocols offer a framework for the systematic preclinical evaluation of this compound in these contexts. Further research is warranted to elucidate the precise signaling pathways modulated by this compound and to validate its therapeutic potential in well-controlled clinical trials. These application notes and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of dementia and depression.
References
- 1. “Is dopamine involved in Alzheimer's disease?” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of serotonergic, adrenergic and dopaminergic receptors in antidepressant-like effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histaminergic neurotransmission in aging and Alzheimer's disease: A review of therapeutic opportunities and gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Precautions for Handling Prothipendyl in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prothipendyl is a typical antipsychotic of the azaphenothiazine class used in the treatment of psychosis and conditions associated with restlessness and agitation.[1][2] In the laboratory setting, it is crucial for researchers to handle this compound with appropriate safety measures to minimize potential exposure and mitigate risks. This document provides detailed application notes and protocols for the safe handling of this compound in a research environment.
Hazard Identification and Classification
This compound hydrochloride is classified as harmful if swallowed.[3][4] Ingestion can lead to severe adverse effects. A dose of more than 4 grams of this compound is considered a fatal overdose in humans.[5]
GHS Classification:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[4] |
Toxicological Data
Quantitative Toxicity Data
| Parameter | Value | Species | Reference |
| Fatal Overdose | > 4 g | Human | [5] |
| OSHA PEL (Phenothiazine) | 5 mg/m³ (8-hour TWA) | N/A | [6] |
| ACGIH TLV (Phenothiazine) | 5 mg/m³ (8-hour TWA) | N/A | [6] |
Recommended Safety Precautions
Adherence to standard laboratory safety protocols is essential when working with this compound. The following precautions should be strictly followed:
4.1. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound or its solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from dust or splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing from contamination.
4.2. Engineering Controls:
-
Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.
4.3. Handling and Storage:
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid creating dust when handling the solid compound.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spills: In case of a spill, evacuate the area and prevent dust from spreading. Wear appropriate PPE and clean the spill using a wet method or a HEPA-filtered vacuum. Dispose of the waste in a sealed container as hazardous chemical waste.
4.4. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
If on Skin: Remove contaminated clothing. Wash skin with soap and water. If irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Experimental Protocols
5.1. General Workflow for Handling this compound
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound in the lab.
5.2. Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol is adapted from general radioligand binding assay procedures and is suitable for determining the binding affinity of this compound to D2 and 5-HT2A receptors.[7][8][9][10]
Materials:
-
This compound hydrochloride
-
Cell membranes expressing human D2 or 5-HT2A receptors
-
Radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding inhibitor (for non-specific binding).
-
50 µL of the appropriate this compound dilution.
-
50 µL of the radioligand solution.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and subsequently the Ki value using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[11] This dual antagonism is a key feature of its antipsychotic effect. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: this compound's antagonism of D2 and 5-HT2A receptors.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Suicide with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Prothipendyl Solubility in PBS: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active compounds in appropriate buffers is a critical first step for reliable experimental results. This guide addresses the common challenge of dissolving Prothipendyl, a lipophilic and weakly basic compound, in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
This compound hydrochloride has a predicted low water solubility of approximately 0.128 mg/mL. As a weakly basic compound with a pKa of 9.2, its solubility is pH-dependent and significantly decreases in neutral or alkaline solutions like standard PBS (pH 7.4). Furthermore, its lipophilic nature (high logP) means it prefers non-aqueous environments, making direct dissolution in aqueous buffers challenging.
Q2: Can I heat the PBS to help dissolve the this compound?
While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for this compound without further stability data. Phenothiazine derivatives can be sensitive to temperature, and excessive heat may lead to degradation. A more reliable and controlled method is to use a co-solvent.
Q3: What is a co-solvent and why is it necessary?
A co-solvent is a water-miscible organic solvent used in small volumes to first dissolve a lipophilic compound before diluting it into an aqueous buffer. The co-solvent disrupts the intermolecular forces of the water, creating a more favorable environment for the nonpolar drug to dissolve. For this compound, common and effective co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and propylene glycol.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
The final concentration of DMSO in your experimental setup is crucial, as it can be toxic to cells at higher concentrations. While the tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxic effects. It is always recommended to include a vehicle control (PBS with the same final concentration of DMSO) in your experiments.
Q5: My this compound precipitates out of solution after I dilute the stock into PBS. What should I do?
Precipitation upon dilution of a DMSO stock into PBS is a common issue. This "salting out" effect occurs when the drug, now in a predominantly aqueous environment, is no longer soluble. Please refer to the troubleshooting guide below for steps to address this.
Troubleshooting Guide
Encountering issues with this compound dissolution? Follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for dissolving this compound.
Addressing Precipitation After Dilution
If you observe precipitation after adding your this compound stock solution to PBS, consider the following steps:
-
Reduce the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in PBS exceeds its aqueous solubility limit. Try preparing a more dilute final solution.
-
Optimize the Dilution Method:
-
Vortexing: Add the stock solution dropwise to the PBS while vigorously vortexing. This rapid mixing can help to keep the drug in solution.
-
Sonication: Brief sonication in a water bath can sometimes help to redissolve small amounts of precipitate.
-
-
Adjust the pH of the PBS: Since this compound is a weak base, its solubility increases in acidic conditions. For some experiments, lowering the pH of the PBS to a range of 6.0-6.5 might be acceptable and can help maintain solubility. However, ensure that this pH change does not affect your downstream application.
-
Increase the Co-solvent Concentration (with caution): If your experimental design allows, a slightly higher final concentration of the co-solvent (e.g., up to 1% DMSO) might be necessary. Always verify the tolerance of your specific cell line to the increased co-solvent concentration.
Experimental Protocol: Preparation of a this compound Solution in PBS
This protocol describes the recommended method for preparing a working solution of this compound in PBS using a co-solvent.
Caption: Experimental workflow for preparing a this compound solution.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: a. Accurately weigh the desired amount of this compound hydrochloride powder. b. Dissolve the powder in a minimal amount of anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.22 mg of this compound hydrochloride (molar mass: 321.87 g/mol ) in 1 mL of DMSO. c. Vortex the solution thoroughly until all the powder is completely dissolved. This is your stock solution. Store the stock solution at -20°C for long-term storage.
-
Prepare the Working Solution in PBS: a. Bring the this compound stock solution and the sterile PBS to room temperature. b. Determine the final concentration of this compound needed for your experiment. c. Calculate the volume of the stock solution required. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution. d. Add the calculated volume of the this compound stock solution dropwise to the PBS while vigorously vortexing the PBS. This ensures rapid and even dispersion of the drug, minimizing the risk of precipitation. e. Visually inspect the solution to ensure it is clear and free of any precipitate.
Important Considerations:
-
Always prepare the working solution fresh on the day of the experiment.
-
The stability of this compound in PBS, especially with a co-solvent, may be limited. Avoid long-term storage of the final working solution.
Quantitative Data
The following table summarizes the available solubility data for this compound and a close structural analog, Chlorpromazine. As specific experimental solubility data for this compound in common organic solvents is limited, the data for Chlorpromazine hydrochloride is provided as a reasonable estimate due to its structural similarity as a phenothiazine derivative.
| Compound | Solvent | Solubility | Temperature | Source |
| This compound hydrochloride monohydrate | Water | ~0.128 mg/mL (Predicted) | 25°C | DrugBank |
| Chlorpromazine hydrochloride | Water | Freely soluble[1][2] | 25°C | ChemicalBook |
| Chlorpromazine hydrochloride | Ethanol (95%) | Freely soluble[1][2] | 25°C | ChemicalBook |
| Chlorpromazine hydrochloride | DMSO | ≥ 17.8 mg/mL[3] | 25°C | GlpBio |
| Chlorpromazine hydrochloride | PBS (pH 7.2) | ~10 mg/mL | 25°C | Cayman Chemical |
Note: "Freely soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent.
Signaling Pathway and Logical Relationships
The decision-making process for successfully dissolving this compound involves understanding its chemical properties and selecting the appropriate solvent system. This relationship can be visualized as follows:
Caption: Logical relationship between this compound's properties and dissolution strategy.
References
Prothipendyl Technical Support Center: Troubleshooting High Mortality in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering high mortality rates in animal studies involving prothipendyl. While this compound is generally well-tolerated at therapeutic doses, experimental variables can significantly impact outcomes. This guide offers troubleshooting advice, detailed protocols, and insights into the pharmacological mechanisms that might contribute to adverse events.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vivo experiments with this compound.
Q1: We are observing an unexpectedly high mortality rate in our animal cohort treated with this compound. What are the potential pharmacological causes?
A1: Unexpected mortality can stem from this compound's multi-receptor activity.[1] Key mechanisms to consider are:
-
Central Nervous System (CNS) Depression: this compound is a CNS depressant.[2] At high doses or in sensitive animal models, this can lead to severe sedation, respiratory depression, and death. This effect is compounded if other sedating agents are used.
-
Cardiovascular Effects: As a dopamine D2 receptor antagonist, this compound can cause hypotension (low blood pressure).[3] In anesthetized or physiologically stressed animals, a sharp drop in blood pressure can be fatal.
-
Anticholinergic Effects: this compound has moderate anticholinergic properties, which can affect heart rate and other autonomic functions.[1]
Q2: How can we adjust our dosing protocol to mitigate the risk of mortality?
A2: A careful and systematic approach to dosing is critical. Consider the following:
-
Dose-Range Finding Study: If you are using a new animal model or strain, begin with a dose-range finding study. Start with a very low dose and gradually escalate in different animal groups to identify the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration significantly affects bioavailability and peak plasma concentration. Intravenous (IV) administration will have a more rapid and pronounced effect than oral (PO) or subcutaneous (SC) routes. Consider if a less direct route could achieve the desired therapeutic effect with a wider safety margin.
-
Frequency of Dosing: Chronic dosing can lead to drug accumulation and unexpected toxicity. Ensure your dosing frequency allows for adequate clearance based on the drug's half-life in the specific animal model.
Q3: What specific clinical signs should we monitor for to preemptively identify animals at risk?
A3: Close monitoring is essential, especially in the hours immediately following administration. Look for:
-
Level of Sedation: Observe for ataxia (uncoordinated movement), loss of righting reflex, and unresponsiveness to stimuli.
-
Respiratory Rate: Monitor for slowed or shallow breathing. A significant decrease in respiratory rate is a critical indicator of CNS depression.
-
Physical Appearance: Look for signs of cyanosis (bluish discoloration of mucous membranes), which indicates poor oxygenation.
-
Body Temperature: this compound can interfere with thermoregulation. Monitor for hypothermia or hyperthermia.
Q4: Could our choice of animal model or vehicle be contributing to the high mortality?
A4: Absolutely.
-
Animal Model: Different species and strains metabolize drugs differently. For instance, cats have a limited capacity for glucuronidation, making them susceptible to drugs metabolized via this pathway.[4] Ensure the chosen model is appropriate for studying the effects of this compound.
-
Vehicle: The vehicle used to dissolve and administer this compound can have its own toxicities. Ensure the vehicle is well-tolerated at the volume you are administering and is appropriate for the chosen route. Conduct a vehicle-only control group to rule out its effects.
Data Presentation: Potential Adverse Effects & Mitigation
| Potential Adverse Effect | Plausible Mechanism | Animal Model Considerations | Mitigation & Monitoring Strategies |
| Severe Sedation / Coma | Potent histamine H1 and dopamine D2 receptor antagonism leading to profound CNS depression.[1][3] | Rodents are highly sensitive to sedative effects. | Start with low doses; closely monitor level of consciousness; ensure easy access to food and water. |
| Respiratory Depression | Central suppression of the respiratory drive as an extension of CNS depressant effects.[2] | All models, particularly when combined with anesthesia or other CNS depressants. | Monitor respiratory rate and effort; have respiratory support available if possible; avoid co-administration with other depressants. |
| Hypotensive Crisis | Blockade of dopamine D2 receptors in the periphery can lead to vasodilation and a sharp drop in blood pressure. | Anesthetized animals or models with cardiovascular compromise are at higher risk. | Monitor blood pressure and heart rate if feasible; ensure adequate hydration; consider a less potent dopamine antagonist if this is a recurring issue. |
| Seizures | While an anxiolytic, altering neurotransmitter balance can paradoxically lower the seizure threshold in some models. | Animals with a predisposition to seizures or when co-administered with other pro-convulsant agents. | Monitor for tremors or seizure activity; avoid use in seizure-prone models unless it is the object of study. |
Experimental Protocols
The following are generalized, best-practice methodologies for key experiments. These should be adapted to your specific research question and institutional guidelines (IACUC).
Protocol 1: Dose-Range Finding Study in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male and female cohorts.
-
Acclimatization: Acclimatize animals to the housing facility for at least 7 days before the experiment.[5]
-
Dose Preparation:
-
Prepare a stock solution of this compound hydrochloride in a sterile, appropriate vehicle (e.g., 0.9% saline or a solution containing a solubilizing agent like Tween 80, if necessary).
-
Perform serial dilutions to create the desired concentrations for dosing.
-
-
Dosing Groups:
-
Group 1: Vehicle control (n=5)
-
Group 2: 1 mg/kg this compound (n=5)
-
Group 3: 5 mg/kg this compound (n=5)
-
Group 4: 10 mg/kg this compound (n=5)
-
Group 5: 25 mg/kg this compound (n=5)
-
Group 6: 50 mg/kg this compound (n=5)
-
-
Administration: Administer a single dose via intraperitoneal (IP) injection.
-
Monitoring:
-
Continuously monitor for the first 4 hours post-injection.
-
Record observations at 1, 2, 4, 8, and 24 hours.
-
Use a clinical scoring sheet to track: respiratory rate, level of sedation, posture, and response to stimuli.
-
Record body weights daily.
-
-
Endpoint: The study is complete after 72 hours of observation. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not produce mortality or severe clinical signs.
Visualizations: Workflows and Pathways
The following diagrams illustrate a troubleshooting workflow for unexpected mortality and the primary signaling pathways affected by this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Toxicoses From Human Analgesics in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Designing an In Vivo Preclinical Research Study [mdpi.com]
Technical Support Center: Prothipendyl Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Prothipendyl. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an azaphenothiazine derivative with a multi-receptor antagonist profile. It primarily acts as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic properties.[1] Additionally, it possesses significant antihistaminic (H1 receptor blockade) and anticholinergic (muscarinic receptor blockade) properties, contributing to its sedative and anxiolytic effects.[1] It also interacts with various serotonin receptor subtypes.[1] This complex pharmacology can be a source of experimental variability.
Q2: What are the common experimental applications of this compound?
A2: this compound is used in a variety of research settings, including:
-
In vitro receptor binding and functional assays: To characterize its affinity and functional effects at dopamine, histamine, serotonin, and muscarinic receptors.
-
Cell-based signaling assays: To investigate its impact on downstream signaling pathways initiated by these receptors.
-
In vivo behavioral models: In animal models of psychosis, anxiety, and sedation to assess its therapeutic potential and side-effect profile.
Q3: Why am I seeing inconsistent results in my this compound experiments?
A3: Inconsistent results with this compound can arise from several factors, including:
-
Complex Pharmacological Profile: Its activity at multiple receptors can lead to mixed or unexpected effects depending on the experimental system and the receptors expressed.
-
Drug Stability and Solubility: this compound's stability can be affected by light and oxidation. Improper storage or handling can lead to degradation and loss of activity.
-
Experimental System Variability: Differences in cell lines (receptor expression levels, G-protein coupling), animal models (species, strain), and experimental conditions (incubation times, concentrations) can all contribute to variability.
-
Off-Target Effects: Due to its broad receptor-binding profile, observed effects may not be solely due to its interaction with the primary target of interest.
Data Presentation: this compound Receptor Binding Profile
| Receptor Family | Receptor Subtype | This compound Affinity |
| Dopamine | D2 | Antagonist |
| D1, D3, D4, D5 | Lower Affinity | |
| Histamine | H1 | High Affinity Antagonist |
| Serotonin | 5-HT2A | Antagonist |
| Other 5-HT subtypes | Moderate to Low Affinity | |
| Muscarinic | M1-M5 | Antagonist (Anticholinergic) |
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Question: My cell-based assays (e.g., calcium flux, cAMP) with this compound show high well-to-well and day-to-day variability. What could be the cause?
Answer:
Possible Causes and Troubleshooting Steps:
-
Cell Line Health and Passage Number:
-
Cause: Cells that are unhealthy, have been in culture for too long (high passage number), or are not in the exponential growth phase can respond inconsistently.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and evenly seeded. Regularly check for mycoplasma contamination.
-
-
Receptor Expression and G-Protein Coupling:
-
Cause: The cell line may have variable or low expression of the target receptor, or it may not have the appropriate G-protein subtypes for efficient signal transduction.
-
Solution: Verify receptor expression levels (e.g., via qPCR or western blot). Use a cell line known to express the target receptor and couple effectively to the desired signaling pathway.
-
-
This compound Solution Preparation and Storage:
-
Cause: this compound is sensitive to light and oxidation. Improperly prepared or stored stock solutions can lead to degradation and variable concentrations.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots, protected from light, at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Cause: Inconsistent incubation times, temperature fluctuations, or variations in reagent concentrations can introduce variability.
-
Solution: Standardize all assay parameters. Use a positive control (a known agonist/antagonist for the receptor) and a negative control (vehicle) in every experiment to monitor assay performance.
-
Issue 2: Unexpected or Off-Target Effects in Experiments
Question: I am studying the effect of this compound on the dopamine D2 receptor, but I am observing effects that are not consistent with D2 receptor antagonism. What could be happening?
Answer:
Possible Causes and Troubleshooting Steps:
-
Multi-Receptor Activity:
-
Cause: this compound's antagonism of H1, muscarinic, and serotonin receptors can produce effects that confound the interpretation of its D2 receptor-mediated actions.
-
Solution:
-
Use selective antagonists for the other receptors to block their potential contribution to the observed effect.
-
Use a cell line that selectively expresses only the D2 receptor.
-
Compare the effects of this compound with a highly selective D2 antagonist.
-
-
-
Signaling Pathway Crosstalk:
-
Cause: The signaling pathways activated by the different receptors targeted by this compound may interact or converge, leading to complex downstream effects.
-
Solution: Use specific inhibitors for downstream signaling molecules to dissect the pathways involved in the observed response.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Assay for Histamine H1 Receptor
This protocol is for measuring the antagonistic effect of this compound on histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine solution (agonist).
-
This compound stock solution.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add this compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject histamine at a concentration that gives a submaximal response (e.g., EC80) and immediately begin kinetic reading of fluorescence intensity.
-
Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium signal.
Signaling Pathway Diagrams
References
Prothipendyl Analysis: A Technical Guide to Overcoming HPLC Peak Tailing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Prothipendyl. The following sections are presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of my this compound peak tailing?
Peak tailing for this compound, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase.[1] this compound contains a tertiary amine functional group, which can become protonated (positively charged).[2] This charged molecule can then interact with residual acidic silanol groups (Si-OH) on the surface of standard silica-based HPLC columns, such as C18.[3]
This secondary retention mechanism, a form of ion exchange, is different from the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind in the column, resulting in an asymmetric peak with a "tail".[3][4] This issue is particularly prevalent when using older, Type A silica columns or those that are not sufficiently end-capped.[5]
Q2: How does the mobile phase pH influence this compound's peak shape?
Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. The key is to control the ionization state of both the analyte and the column's stationary phase.
-
Analyte Ionization: this compound is a basic compound with a predicted strongest pKa of 9.2.[6] To ensure a consistent charge state and avoid peak splitting or broadening, the mobile phase pH should be set at least 2 pH units below its pKa.[7]
-
Silanol Group Ionization: The acidic silanol groups on the silica surface have a pKa in the range of 3.8-4.2.[8] At a pH above this range, the silanols become deprotonated (negatively charged), which strongly attracts the positively charged this compound, leading to significant peak tailing.[8]
Therefore, the optimal strategy is to lower the mobile phase pH. Operating at a pH between 2.5 and 3.0 will ensure that the this compound molecule is fully protonated (charged) while the silanol groups are also protonated (neutral), minimizing the undesirable secondary ionic interactions.[5][9]
Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase
| pH Range | This compound (Base, pKa ≈ 9.2) | Silica Silanol Groups (Acid, pKa ≈ 4) | Interaction & Peak Shape |
| pH < 3.0 | Fully Protonated (Cationic, R₃NH⁺) | Fully Protonated (Neutral, Si-OH) | Optimal: Minimal ionic interaction, improved peak symmetry.[9] |
| pH 4.0 - 7.0 | Fully Protonated (Cationic, R₃NH⁺) | Partially/Fully Deprotonated (Anionic, Si-O⁻) | Problematic: Strong ionic interaction, significant peak tailing.[4] |
| pH > 7.0 | Fully Protonated (Cationic, R₃NH⁺) | Fully Deprotonated (Anionic, Si-O⁻) | Severe Tailing: Very strong ionic interaction.[10] |
Q3: Which type of HPLC column is best suited for analyzing this compound?
Choosing the right column chemistry is crucial for preventing peak tailing with basic compounds. While a standard C18 column can be used with careful mobile phase optimization, specialized columns offer more robust performance.
Using modern, high-purity silica columns that are fully end-capped is highly recommended.[10] End-capping is a process that chemically treats the residual silanol groups to make them much less polar and reactive.[1]
Table 2: Comparison of HPLC Column Chemistries for Basic Analytes
| Column Type | Description | Suitability for this compound |
| Standard C18 (Type A Silica) | Traditional columns, may have high residual silanol activity and metal content.[5] | Low: Prone to causing significant peak tailing without extensive method optimization. |
| High-Purity, End-Capped C18 (Type B Silica) | Modern columns with minimal silanol activity due to high-purity silica and exhaustive end-capping.[9] | Good: A reliable choice that significantly reduces tailing compared to Type A columns. |
| Base-Deactivated Phases | C8 or C18 phases specifically designed and tested to provide symmetric peaks for basic compounds. | Excellent: Highly recommended for routine analysis to ensure robust and symmetrical peaks.[11] |
| Polar-Embedded Phases | Contain a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which shields residual silanols.[12] | Excellent: Provides alternative selectivity and excellent peak shape for basic analytes. |
Q4: Can I use mobile phase additives to improve my peak shape?
Yes, mobile phase additives can be very effective. The most common approach is to add a competing base to the mobile phase.[5] This additive, typically a small amine compound, is added at a low concentration. It preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the this compound analyte.[4]
Table 3: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1% v/v (or ~5-10 mM) | A competing base that masks active silanol sites.[5] | Can shorten column lifetime and is not suitable for LC-MS due to ion suppression. |
| Formic Acid | 0.1% v/v | Acts as a pH modifier to keep the mobile phase pH low (~2.7).[9] | Volatile and fully compatible with LC-MS analysis. |
| Ammonium Formate / Ammonium Acetate | 5-10 mM | Acts as a buffer to control pH and can help mask silanols through ionic strength effects.[9] | Volatile and fully compatible with LC-MS analysis. |
Q5: My method was working well, but now all peaks are tailing. What should I check?
If peak tailing appears suddenly for all analytes, including this compound, the issue is likely related to the HPLC system or the column's physical integrity rather than a specific chemical interaction.
-
Column Void: The most common cause is the formation of a void or channel in the column's packing bed, usually at the inlet.[5][9] This can happen from pressure shocks or operating at a high pH that dissolves the silica.[8] Early eluting peaks are often more affected.[4] The best solution is to replace the column.
-
Extra-Column Volume: Check all fittings and tubing between the injector and the detector. A loose connection or using tubing with an unnecessarily large internal diameter can increase dead volume, causing peak broadening and tailing.[9][12]
-
Plugged Frit: Sample particulates or mobile phase precipitation can clog the inlet frit of the column, leading to poor peak shape and high backpressure.[13] Using a guard column and filtering all samples and mobile phases can prevent this.[10]
Experimental Protocols & Visual Guides
Protocol: Mobile Phase pH Optimization for this compound Analysis
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of this compound.
Objective: To reduce the peak tailing factor (Tf) to < 1.5.
Materials:
-
HPLC system with UV detector
-
Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution (e.g., 10 µg/mL in mobile phase)
-
HPLC-grade acetonitrile (ACN) and water
-
Phosphoric acid or Formic acid (for pH adjustment)
Procedure:
-
Prepare Mobile Phase Stock: Prepare a 10 mM phosphate buffer or 0.1% formic acid solution in HPLC-grade water.
-
Initial Method Conditions:
-
Mobile Phase A: Aqueous buffer from Step 1.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 60% A / 40% B (adjust as needed for retention).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
pH Study - Run 1 (pH 7.0):
-
Adjust the pH of Mobile Phase A to 7.0 using a suitable base.
-
Equilibrate the column for at least 20 column volumes.
-
Inject the this compound standard and record the chromatogram. Calculate the tailing factor. Expect significant tailing.
-
-
pH Study - Run 2 (pH 4.5):
-
Prepare fresh Mobile Phase A and adjust the pH to 4.5.
-
Re-equilibrate the system thoroughly.
-
Inject the standard and record the results. Tailing should be reduced but still present.
-
-
pH Study - Run 3 (pH 3.0):
-
Prepare fresh Mobile Phase A and adjust the pH to 3.0 using phosphoric or formic acid.
-
Re-equilibrate the system.
-
Inject the standard and record the results. Peak shape should be significantly improved.
-
-
pH Study - Run 4 (pH 2.5):
-
Prepare fresh Mobile Phase A and adjust the pH to 2.5.
-
Re-equilibrate the system.
-
Inject the standard and record the results. This should provide the optimal peak shape.
-
-
Analysis: Compare the tailing factor from all runs. Select the pH that provides the most symmetrical peak (Tf closest to 1.0) while maintaining good retention.
Diagrams
Caption: A troubleshooting workflow for diagnosing and resolving this compound peak tailing.
Caption: The effect of mobile phase pH on this compound's interaction with the silica stationary phase.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. chromtech.com [chromtech.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Prothipendyl Interference with Fluorescent Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by prothipendyl in fluorescent assays. This compound, an azaphenothiazine derivative, may exhibit properties that can affect the accuracy and reliability of fluorescence-based experimental results. This guide offers structured advice and detailed protocols to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
This compound is a neuroleptic agent belonging to the azaphenothiazine class of compounds.[1] Due to its chemical structure, which includes a tricyclic aromatic system, this compound has the potential to interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The molecule itself may absorb light at the excitation wavelength of your assay and emit fluorescence at a wavelength that overlaps with your detection channel, leading to false-positive signals.[2][3]
-
Fluorescence Quenching: this compound may absorb the excitation or emission light of your fluorophore, a phenomenon known as the inner filter effect, resulting in a decreased fluorescence signal and potentially a false-negative result.[2][4]
-
Direct Interaction: this compound could directly interact with the fluorescent dye or other assay components, altering their fluorescent properties.
Q2: I am observing an unexpectedly high fluorescence signal in my assay when this compound is present. What could be the cause?
An unusually high signal in the presence of this compound is often indicative of autofluorescence . This occurs when this compound absorbs excitation light and emits its own fluorescence, which is then detected by the instrument. To confirm this, you should run a control experiment containing this compound in the assay buffer without the fluorescent probe.
Q3: My fluorescence signal is significantly lower than expected after adding this compound. What is the likely reason?
A significant decrease in fluorescence signal suggests fluorescence quenching . This compound might be absorbing the light intended to excite your fluorophore or the light emitted by it. This "inner filter effect" leads to an underestimation of the true fluorescence signal.[2][4]
Q4: Are there any known spectral properties of this compound that I can use to predict interference?
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescent assay, follow this step-by-step troubleshooting guide.
Step 1: Identify the Nature of Interference
The first step is to determine whether you are dealing with autofluorescence or fluorescence quenching.
Experimental Protocol: Interference Identification
-
Prepare Control Wells: In a multi-well plate (preferably black to minimize light scatter), prepare the following controls:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your fluorescent probe/substrate.
-
This compound Control: Assay buffer + this compound at the highest concentration used in your experiment.
-
Experimental Control: Assay buffer + fluorescent probe/substrate + this compound.
-
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Analyze the Data:
-
If the "this compound Control" shows a high signal compared to the "Buffer Blank", this compound is autofluorescent at your assay's wavelengths.
-
If the "Experimental Control" signal is significantly lower than the "Fluorophore Control" signal, this compound is likely quenching the fluorescence.
-
Data Interpretation Table:
| Control Well | Observed Signal | Interpretation |
| This compound Control | High | Autofluorescence |
| Experimental Control | Lower than Fluorophore Control | Fluorescence Quenching |
Step 2: Mitigate the Interference
Based on the identified interference, select the appropriate mitigation strategy.
Mitigation Strategies for Autofluorescence:
-
Wavelength Shift: If possible, switch to a red-shifted fluorophore. Many small molecules, potentially including this compound, tend to have lower autofluorescence at longer excitation and emission wavelengths (beyond 500 nm).[3][10]
-
Background Subtraction: If autofluorescence is moderate and consistent, you can subtract the signal from the "this compound Control" wells from your experimental wells.
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a TRF assay. Autofluorescence from small molecules typically has a short lifetime, whereas the signal from lanthanide-based TRF probes is long-lived, allowing for temporal separation of the signals.
Mitigation Strategies for Fluorescence Quenching:
-
Reduce this compound Concentration: If experimentally feasible, lower the concentration of this compound to minimize the inner filter effect.
-
Use a Brighter Fluorophore: A fluorophore with a higher quantum yield may provide a strong enough signal to overcome the quenching effect.
-
Change Assay Format: Consider an alternative, non-fluorescence-based assay format, such as an absorbance-based or luminescence-based assay, to validate your findings.[3]
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for troubleshooting this compound interference.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Prothipendyl Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the handling and dissolution of Prothipendyl hydrochloride. Due to its limited aqueous solubility, finding suitable alternative solvents is a common challenge. This guide offers a comprehensive overview of solvent selection strategies, troubleshooting advice for common dissolution issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is finding a suitable solvent challenging?
This compound hydrochloride is a tricyclic azaphenothiazine derivative with antipsychotic and anxiolytic properties. Its molecular structure contributes to its low solubility in aqueous solutions, which can present challenges in experimental and formulation development. The predicted water solubility of this compound hydrochloride is very low, necessitating the use of alternative or co-solvents for many applications.
Q2: Are there any known effective alternative solvents for this compound hydrochloride?
While specific quantitative solubility data for this compound hydrochloride in a wide range of organic solvents is not extensively documented in publicly available literature, general knowledge of similar heterocyclic compounds suggests that polar aprotic solvents and some polar protic solvents are likely to be effective. It is recommended to perform solubility testing to determine the most suitable solvent for your specific application.
Solvent Screening and Data
While exhaustive quantitative data is not available, a systematic approach to solvent screening can efficiently identify a suitable solvent system. Below is a table of suggested solvents for initial screening, based on their physicochemical properties and general utility in dissolving drug compounds.
Table 1: Potential Alternative Solvents for this compound Hydrochloride Screening
| Solvent Class | Solvent Name | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | A strong solvent, often used for creating stock solutions. May require removal in final applications. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Another strong polar aprotic solvent. | |
| Acetonitrile (ACN) | 37.5 | 82 | Commonly used in reversed-phase HPLC, making it a good choice for analytical method development. | |
| Acetone | 20.7 | 56 | A less polar option, useful for extractions and as a co-solvent. | |
| Polar Protic | Methanol (MeOH) | 32.7 | 65 | A common laboratory solvent, often effective for dissolving polar compounds. |
| Ethanol (EtOH) | 24.5 | 78 | A less toxic alternative to methanol, widely used in pharmaceutical formulations. | |
| Isopropanol (IPA) | 19.9 | 82 | Useful as a co-solvent and for recrystallization. | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | 40 | May be effective if the compound has significant non-polar character. |
| Tetrahydrofuran (THF) | 7.5 | 66 | A moderately polar ether, can be a good solvent for a range of compounds. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound hydrochloride in a selected solvent, a reliable method for obtaining accurate solubility data.
Materials:
-
This compound hydrochloride powder
-
Selected solvent(s) of appropriate purity
-
Volumetric flasks
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride powder to a series of flasks or vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the flasks/vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks/vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
Allow the suspensions to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Analysis:
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound hydrochloride.
-
-
Calculation:
-
Calculate the solubility of this compound hydrochloride in the test solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
Troubleshooting Guide
Q3: I am having difficulty dissolving this compound hydrochloride even in organic solvents. What can I do?
-
Increase Agitation and Time: Ensure you are providing sufficient agitation and allowing enough time for dissolution. Some compounds can be slow to dissolve.
-
Apply Gentle Heating: For some solvents, gentle heating can increase solubility. However, be cautious as this can also lead to solvent evaporation or degradation of the compound. Always check the stability of this compound hydrochloride at elevated temperatures.
-
Use Sonication: A brief period of sonication can help to break up aggregates and increase the rate of dissolution.
-
Consider a Co-solvent System: If a single solvent is not effective, a mixture of solvents can be more successful. For example, a small amount of a strong solvent like DMSO can be added to a weaker, more desirable solvent to improve solubility.
Q4: My this compound hydrochloride precipitates out of solution over time. How can I prevent this?
-
Check for Saturation: You may have created a supersaturated solution. Ensure that you are working below the equilibrium solubility at the storage temperature.
-
pH Adjustment: If you are working with a buffered aqueous solution, the pH may be critical for maintaining solubility. This compound hydrochloride is a basic compound, and its solubility is likely to be pH-dependent.
-
Protect from Light and Air: Degradation of the compound can lead to the formation of less soluble byproducts. Store solutions protected from light and consider purging with an inert gas like nitrogen or argon if sensitivity to oxidation is suspected.
Q5: How can I choose the best solvent for my analytical method development (e.g., HPLC)?
-
Solubility in Mobile Phase: Ideally, your compound should be freely soluble in the mobile phase or a solvent that is miscible with the mobile phase. Acetonitrile and methanol are common choices for reversed-phase HPLC and are good starting points for solubility testing.
-
Avoid Interferences: Ensure that the chosen solvent does not interfere with the detection of your analyte at the chosen wavelength.
-
Peak Shape: The solvent used to dissolve the sample can affect the peak shape in your chromatogram. If you observe poor peak shape, try dissolving the sample in the initial mobile phase composition.
Visualizations
The following diagrams illustrate key decision-making and experimental workflows.
Caption: A logical workflow for selecting a suitable alternative solvent for this compound hydrochloride.
Caption: The experimental workflow for determining the equilibrium solubility of this compound hydrochloride.
Technical Support Center: Managing Prothipendyl-Induced Sedation in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Prothipendyl in long-term experimental studies. The focus is on managing the common side effect of sedation to ensure the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause sedation?
A1: this compound is a first-generation antipsychotic of the azaphenothiazine class. Its sedative effects stem from its antagonist activity at multiple neurotransmitter receptors, primarily:
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Histamine H1 receptors: Blockade of these receptors in the central nervous system is a primary contributor to sedation.
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Muscarinic acetylcholine receptors: Antagonism of these receptors can also lead to sedative and anticholinergic effects.
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Dopamine D2 receptors: While its primary antipsychotic effect is through D2 receptor blockade, this can also contribute to motor slowing and sedation.
Q2: How can I assess the level of sedation in my experimental animals?
A2: Several standardized behavioral tests can be used to quantify sedation in rodents. These include:
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Open Field Test: Measures general locomotor activity and exploratory behavior. A significant decrease in distance traveled and rearing frequency can indicate sedation.
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Rotarod Test: Assesses motor coordination and balance. A reduced latency to fall from the rotating rod is indicative of motor impairment and sedation.
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Hole-Board Test: Evaluates exploratory behavior and anxiety. A decrease in head-dipping frequency can be associated with sedation.
Q3: Are there any specific antagonists to reverse this compound-induced sedation?
A3: Currently, there are no specific antagonists that selectively reverse the sedative effects of this compound. Its multi-receptor mechanism of action makes it challenging to counteract with a single agent. Management strategies focus on dose adjustment, environmental stimulation, and supportive care.
Q4: Can tolerance develop to the sedative effects of this compound with chronic administration?
A4: Tolerance to the sedative effects of some antipsychotics can develop over time. However, this is not always the case and can depend on the specific drug, dose, and species. It is crucial to monitor sedation levels throughout a long-term study and not assume that tolerance will occur.
Q5: How can I differentiate between sedation and other potential motor impairments?
A5: It is important to distinguish sedation from extrapyramidal side effects (EPS), which can also manifest as motor deficits. A comprehensive behavioral assessment is key. While sedation typically involves reduced activity and drowsiness, EPS may include tremors, rigidity, or abnormal postures. If EPS is suspected, a consultation with a veterinarian experienced in laboratory animal medicine is recommended.
Troubleshooting Guides
Issue 1: Excessive Sedation Affecting Experimental Procedures
Symptoms:
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Animals are unresponsive to mild stimuli.
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Inability to perform behavioral tasks.
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Difficulty with feeding and drinking.
Possible Causes:
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The dose of this compound is too high for the specific animal strain, sex, or age.
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Individual animal sensitivity.
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Interaction with other administered compounds.
Solutions:
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Dose Reduction: The most effective initial step is to lower the dose of this compound. A dose-response study is recommended to determine the optimal dose that achieves the desired therapeutic effect with minimal sedation.
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Optimize Dosing Schedule: Administering this compound at a different time of day, such as before the dark cycle for nocturnal animals, may help to minimize the impact of peak sedation on experimental procedures.
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Environmental Enrichment and Stimulation: Providing a stimulating environment can help to counteract mild to moderate sedation. This can include social housing (if appropriate for the species and study), novel objects, and running wheels. Gentle handling and stimulation before a behavioral test can also increase arousal.
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Supportive Care: Ensure easy access to food and water. This may involve using long sipper tubes, placing food on the cage floor, or providing a soft diet if sedation is impairing normal feeding behavior.
Issue 2: Sedation Interfering with Long-Term Behavioral Studies
Symptoms:
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Consistently poor performance in behavioral assays over time.
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High variability in behavioral data.
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Weight loss or poor body condition due to reduced activity.
Possible Causes:
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Chronic sedative effects of this compound.
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Lack of tolerance development to the sedative effects.
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Confounding effects of sedation on the behavioral endpoint being measured.
Solutions:
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Acclimatization and Habituation: Ensure a sufficient acclimatization period to the testing environment and procedures before initiating the study. This can help to reduce novelty-induced anxiety which can be exacerbated by sedative drugs.
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Within-Subject Controls: Whenever possible, use a within-subject study design where each animal serves as its own control before and after this compound administration. This can help to account for individual differences in baseline activity and response to the drug.
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Cross-Over Design: In some cases, a cross-over design where animals receive both vehicle and this compound at different times can help to disentangle the effects of the drug from other variables.
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Statistical Analysis: Utilize statistical methods that can account for baseline differences in activity levels as a covariate in the analysis of your behavioral data.
Data Presentation
Due to the limited availability of specific quantitative data for this compound-induced sedation in rodents, the following table provides representative data for Chlorpromazine, a structurally related low-potency phenothiazine antipsychotic, to illustrate the dose-dependent effects on locomotor activity. This data should be considered as an illustrative example only.
Table 1: Illustrative Dose-Dependent Effect of a Phenothiazine Antipsychotic (Chlorpromazine) on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Locomotor Activity (Counts/Hour) - Mean ± SEM | Percentage Reduction from Control |
| 0 (Vehicle) | 3500 ± 250 | 0% |
| 1 | 2800 ± 200 | 20% |
| 3 | 1500 ± 150 | 57% |
| 10 | 500 ± 75 | 86% |
Note: This is hypothetical data based on typical findings for chlorpromazine and is intended for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Open Field Test for Sedation Assessment
Objective: To assess general locomotor activity and exploratory behavior as an index of sedation.
Materials:
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Open field arena (e.g., 40 cm x 40 cm x 30 cm for rats) with a non-reflective floor.
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Video tracking software or infrared beam system for automated recording.
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70% ethanol for cleaning.
Procedure:
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Habituate the animals to the testing room for at least 30 minutes before the test.
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Clean the open field arena with 70% ethanol and allow it to dry completely between each animal.
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Gently place the animal in the center of the arena.
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Record the animal's activity for a predefined period (e.g., 10-30 minutes).
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Key parameters to measure include:
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Total distance traveled.
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Time spent mobile vs. immobile.
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Frequency of rearing (standing on hind legs).
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Time spent in the center versus the periphery of the arena.
-
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A significant decrease in total distance, mobility time, and rearing frequency is indicative of sedation.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance, which can be impaired by sedation.
Materials:
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Rotarod apparatus with adjustable speed.
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Soft padding beneath the rod to cushion falls.
Procedure:
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Training: Acclimate the animals to the rotarod for 2-3 days prior to testing. This involves placing them on the rod at a low, constant speed (e.g., 4-5 rpm) for a few minutes each day.
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Testing:
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Place the animal on the rotating rod.
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The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
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Record the latency to fall from the rod.
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A shorter latency to fall compared to baseline or vehicle-treated animals indicates impaired motor coordination, which can be a result of sedation.
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Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
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Mandatory Visualizations
Signaling Pathways
Caption: this compound's multi-receptor antagonism leading to sedation.
Experimental Workflow
Caption: Workflow for managing sedation in long-term this compound studies.
Logical Relationships
Caption: Logical framework for addressing this compound-induced sedation.
Prothipendyl batch-to-batch variability issues
This support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of Prothipendyl in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
A1: Inconsistent results between batches of this compound can stem from several factors, including variations in purity, isomeric ratio, crystal polymorphism, or the presence of residual solvents. It is crucial to perform a set of quality control checks on the new batch before its use in sensitive assays.
Q2: How can we qualify a new batch of this compound to ensure it is comparable to our previous batches?
A2: We recommend a three-tiered approach for qualifying new batches:
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Physicochemical Characterization: Verify the identity and purity of the compound using methods like HPLC, Mass Spectrometry, and NMR.
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In Vitro Bioassay: Compare the functional activity of the new batch against a previously validated "golden" batch in a well-characterized assay (e.g., a dopamine D2 receptor binding assay).
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Reference Sample: Always retain a small amount of a well-performing batch to use as a reference standard in future qualifications.
Q3: Could the salt form or formulation of this compound affect its activity in our experiments?
A3: Yes, absolutely. This compound is often supplied as a hydrochloride salt. Variations in the salt form or the presence of different excipients in a formulation can impact solubility, stability, and ultimately, the effective concentration in your experimental system. Always ensure you are using the same salt form and a consistent solvent for dissolution.
Troubleshooting Guides
Issue 1: Reduced Potency in a New this compound Batch
Symptoms: Higher concentrations of a new this compound batch are required to achieve the same biological effect observed with previous batches.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Re-measure the concentration of your stock solution using a spectrophotometer or another quantitative method. Errors in weighing or dilution are a common source of apparent potency differences.
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Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to compare the purity profile of the new batch against your reference batch. The presence of impurities can reduce the effective concentration of the active compound.
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Perform a Dose-Response Curve: Conduct a parallel dose-response experiment comparing the new batch, the reference batch, and a known antagonist for the target receptor (e.g., Dopamine D2). This will allow you to quantify the shift in potency (EC50 or IC50).
Hypothetical Purity Analysis of Two this compound Batches
| Parameter | Batch A (Reference) | Batch B (New) |
| Purity (by HPLC) | 99.8% | 98.2% |
| Major Impurity 1 | 0.1% | 1.1% |
| Major Impurity 2 | 0.05% | 0.4% |
| Residual Solvents | <0.01% | 0.15% (Ethanol) |
Issue 2: Unexpected Off-Target Effects Observed
Symptoms: The new batch of this compound elicits a biological response that was not observed with previous batches and is not consistent with its known pharmacology.
Troubleshooting Steps:
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Broad-Spectrum Screening: If available, screen the new batch against a panel of receptors and enzymes to identify potential off-target activities.
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Isomeric Ratio Analysis: this compound has a chiral center. Variations in the ratio of enantiomers between batches could lead to different pharmacological profiles. Chiral chromatography can be used to determine the enantiomeric excess.
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Review Supplier's Certificate of Analysis (CoA): Scrutinize the CoA for any reported differences in the impurity profile or other specifications compared to previous batches.
Experimental Protocols
Protocol 1: Comparative Purity Assessment using HPLC
Objective: To compare the purity of a new batch of this compound against a reference batch.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound reference batch in methanol.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the new this compound batch in methanol.
-
HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the chromatograms for the peak area of the main this compound peak and the presence and size of any impurity peaks.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
Objective: To compare the functional potency of two this compound batches.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes expressing the human dopamine D2 receptor.
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Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
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Radioligand: Use a radiolabeled D2 receptor antagonist, such as [3H]-Spiperone.
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Competition Binding:
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Set up a series of dilutions for both the reference and new this compound batches.
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Incubate the D2 receptor membranes with the radioligand and varying concentrations of the this compound batches.
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Incubate for 60 minutes at room temperature.
-
-
Detection: Separate bound from free radioligand by rapid filtration and measure the bound radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for each batch.
Hypothetical Dopamine D2 Receptor Binding Assay Results
| Batch | IC50 (nM) | 95% Confidence Interval |
| Batch A (Reference) | 15.2 | 12.8 - 17.6 |
| Batch B (New) | 28.9 | 25.1 - 32.7 |
Visualizations
Caption: Troubleshooting workflow for this compound batch variability.
Caption: this compound's antagonistic effect on the D2 receptor pathway.
Technical Support Center: Prothipendyl Dosage and Administration in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Prothipendyl in different animal strains. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a neuroleptic agent with anxiolytic, antiemetic, and antihistamine properties. Its primary mechanism of action involves the antagonism of several key neurotransmitter receptors in the central nervous system. By blocking dopamine D2 receptors, it modulates dopamine pathways, which is thought to contribute to its antipsychotic and sedative effects. Additionally, this compound is a potent histamine H1 receptor antagonist, which is largely responsible for its sedative and antiemetic properties. It also exhibits anticholinergic activity by blocking acetylcholine receptors.
Q2: Why might I observe different responses to the same dose of this compound in different animal strains?
Different animal strains, even within the same species (e.g., various mouse or rat strains), can exhibit significant variability in their response to drugs for several reasons:
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Genetic Differences in Metabolism: The most significant factor is often the variation in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family in the liver. For example, studies have shown metabolic differences between Sprague Dawley and Wistar rats, as well as between BALB/c and C57BL/6 mice.[1][2][3] These differences can lead to faster or slower clearance of this compound, altering its concentration in the bloodstream and its duration of action.
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Receptor Density and Sensitivity: Genetic variations can also lead to differences in the number and sensitivity of dopamine and histamine receptors in the brain, which could make some strains inherently more or less responsive to this compound's effects.
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Physiological Differences: Factors such as body composition (fat to muscle ratio), plasma protein binding, and blood-brain barrier permeability can also vary between strains and influence the distribution and availability of the drug.
Q3: Are there established starting doses for this compound in different mouse and rat strains?
Q4: What are the potential side effects of this compound in laboratory animals?
Given its mechanism of action, potential side effects of this compound in animals can include:
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Excessive Sedation: This is the most common side effect, particularly at higher doses.
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Motor Impairment/Ataxia: this compound can affect coordination and balance.
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Hypothermia: Like many central nervous system depressants, it can interfere with thermoregulation.
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Cardiovascular Effects: Hypotension (low blood pressure) can occur.
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Anticholinergic Effects: Dry mouth, urinary retention, and constipation are possible.
It is essential to monitor animals closely for these signs, especially during initial dose-finding studies.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound in animal experiments.
Issue 1: Inconsistent or Unexpected Behavioral Responses
If you observe high variability in the behavioral effects of this compound between animals of the same strain or unexpected responses, consider the following:
Caption: Troubleshooting workflow for inconsistent experimental results.
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Review Experimental Protocol:
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Consistency: Ensure that the experimental procedure is identical for all animals. This includes handling, time of day for dosing and testing, and the duration of the behavioral assays.
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Acclimatization: Confirm that all animals have had adequate time to acclimate to the housing and testing environments. Insufficient acclimatization can lead to stress-related behavioral changes that may confound the effects of the drug.
-
-
Assess Animal-Related Factors:
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Strain: Double-check that all animals are of the correct and same strain.
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Age and Weight: Ensure that animals are within a narrow age and weight range, as these factors can influence drug metabolism and sensitivity.
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Sex: Male and female rodents can metabolize drugs differently. If both sexes are used, analyze the data separately.
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Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their response to the drug.
-
-
Verify Drug Preparation and Administration:
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Solution Preparation: Confirm that the this compound solution was prepared correctly, including the vehicle used and the final concentration. Ensure the solution is homogenous and that the drug has not precipitated.
-
Administration Technique: Verify that the route of administration (e.g., intraperitoneal, oral gavage) is being performed consistently and accurately for all animals. Inaccurate dosing is a common source of variability.
-
-
Conduct a Dose-Finding Study: If the above factors have been addressed and variability persists, it is likely that the chosen dose is not optimal for your specific animal strain. A systematic dose-finding study is recommended.
Issue 2: Excessive Sedation or Adverse Effects
If the animals are showing signs of excessive sedation (e.g., loss of righting reflex for an extended period) or other adverse effects, the dose is likely too high for the strain being used.
-
Action: Immediately lower the dose. It is recommended to decrease the dose by 25-50% and observe the response in a small cohort of animals before proceeding with the full study.
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Monitoring: Ensure animals are kept warm to prevent hypothermia and have easy access to food and water.
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound
This protocol outlines a systematic approach to determine the optimal dose of this compound for a specific animal strain and desired behavioral effect (e.g., sedation or anxiolysis).
Caption: Workflow for a dose-finding study.
1. Materials:
- This compound hydrochloride
- Vehicle (e.g., sterile saline, 0.5% methylcellulose)
- Appropriate animal strain (e.g., BALB/c mice, Wistar rats)
- Standard laboratory equipment (scales, syringes, etc.)
- Behavioral testing apparatus (e.g., open field arena, elevated plus maze)
2. Methodology:
- Dose Selection: Based on literature for similar compounds or a logarithmic scale, select a range of at least 3-4 doses to test (e.g., 1, 3, 10, 30 mg/kg) plus a vehicle control group.
- Animal Groups: Assign a small number of animals (n=6-8) to each dose group and the vehicle control group.
- Drug Preparation: Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.
- Administration: Administer the assigned dose to each animal via the chosen route (e.g., intraperitoneal injection).
- Behavioral Testing: At the presumed time of peak effect (typically 30-60 minutes post-injection for many neuroleptics), conduct the appropriate behavioral test to assess the desired outcome.
- For Sedation: Use an open field test to measure locomotor activity.
- For Anxiolysis: Use an elevated plus maze or light-dark box test.
- Adverse Effect Monitoring: Observe the animals for at least 4 hours post-dosing for any signs of adverse effects as listed in the FAQ section.
- Data Analysis: Plot the dose against the behavioral outcome to generate a dose-response curve. Select the dose that produces the desired effect with minimal side effects for your main study.
Protocol 2: Basic Pharmacokinetic Study
To understand how a specific animal strain processes this compound, a basic pharmacokinetic study can be performed.
1. Methodology:
- Administer a single, known dose of this compound to a cohort of animals.
- At predetermined time points (e.g., 15, 30, 60, 120, 240, 480 minutes) after administration, collect blood samples from a small number of animals at each time point (serial sampling from the same animal is possible in some cases).
- Process the blood to obtain plasma and store it frozen until analysis.
- Analyze the plasma samples using a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
- Plot the plasma concentration versus time to determine key pharmacokinetic parameters.
Data Presentation
Table 1: Template for Dose-Finding Study Results
| Animal Strain | Dose (mg/kg) | N | Locomotor Activity (distance traveled in cm) | Time in Open Arms of EPM (s) | Adverse Effects Observed |
| [e.g., C57BL/6] | Vehicle | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations |
| 1 | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations | |
| 3 | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations | |
| 10 | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations | |
| [e.g., BALB/c] | Vehicle | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations |
| 1 | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations | |
| 3 | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations | |
| 10 | 8 | Record Mean ± SEM | Record Mean ± SEM | Record Observations |
Table 2: Template for Pharmacokinetic Parameters
| Animal Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (min) | AUC (ng*h/mL) | T½ (h) | Clearance (mL/min/kg) |
| [e.g., Wistar] | Record Dose | Record Route | Calculate Value | Calculate Value | Calculate Value | Calculate Value | Calculate Value |
| [e.g., Sprague Dawley] | Record Dose | Record Route | Calculate Value | Calculate Value | Calculate Value | Calculate Value | Calculate Value |
Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
Prothipendyl Stock Solutions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prothipendyl stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a tricyclic azaphenothiazine neuroleptic agent with antipsychotic, sedative, and anxiolytic properties. In a research context, it is primarily used to study its effects on dopamine D2 and histamine H1 receptors.[1] Its antagonistic action on these receptors makes it a valuable tool for investigating signaling pathways involved in psychosis, anxiety, and sleep disorders.
Q2: What are the key chemical properties of this compound?
This compound is a tertiary amino compound and an aromatic amine.[2] Key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₁₉N₃S |
| Molecular Weight | 285.41 g/mol [2] |
| CAS Number | 303-69-5[2] |
| Appearance | Information not available |
| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. |
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) and ethanol are common solvents for preparing this compound stock solutions. For cell culture experiments, it is crucial to use high-purity, anhydrous DMSO and to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[3][4] For applications where DMSO is not suitable, ethanol can be used. Always use ACS grade or higher purity solvents.
Q4: How should this compound stock solutions be stored to ensure stability?
This compound is known to be sensitive to light and oxidation. Therefore, stock solutions should be stored in amber, airtight vials to protect from light and atmospheric oxygen. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is best practice to minimize freeze-thaw cycles.
Q5: What are the primary mechanisms of this compound degradation?
The primary degradation pathways for this compound and other phenothiazine-like compounds involve oxidation and hydrolysis. Oxidation of the sulfur atom in the thiazine ring to form a sulfoxide is a common degradation route, particularly when exposed to light and oxygen. Hydrolysis of the side chain can also occur, especially at extreme pH values.
Troubleshooting Guide: Contamination and Degradation Issues
This guide addresses common issues encountered with this compound stock solutions.
Problem 1: Precipitate formation in the stock solution upon storage.
| Potential Cause | Troubleshooting Step |
| Low Solubility | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the precipitate persists, the concentration may be too high for the chosen solvent. Prepare a new, more dilute stock solution. |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing by aliquoting the stock solution into single-use vials before freezing. |
| Contamination | Particulate matter from contaminated glassware or solvents can act as nucleation sites for precipitation. Ensure all glassware is scrupulously clean and use sterile, high-purity solvents. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. |
Problem 2: Loss of biological activity or inconsistent experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | This compound is susceptible to oxidation and photodecomposition. Prepare fresh stock solutions more frequently and store them protected from light in a tightly sealed container at -20°C or -80°C. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. |
| Inaccurate Concentration | Verify the initial weight of the this compound powder and the volume of the solvent used. If possible, confirm the concentration of the stock solution using a spectrophotometer or by HPLC. |
| Interaction with Experimental System | Some components of your experimental system (e.g., certain plastics, media components) may interact with or adsorb this compound. Use glass or polypropylene containers where possible. |
Problem 3: Appearance of unexpected peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Synthesis Impurities | These are residual chemicals from the manufacturing process of the this compound powder. Obtain a certificate of analysis from the supplier to identify known impurities. If a new, unknown impurity is suspected, further characterization by mass spectrometry may be necessary. |
| Degradation Products | The most common degradation product is likely this compound sulfoxide. Other degradation products may form under harsh conditions (e.g., extreme pH, high temperature). Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products.[5] |
| Solvent Contamination | Use only high-purity, HPLC-grade solvents for stock solution preparation and analysis. Run a blank solvent injection to check for contaminants. |
| Leachables from Containers | Plasticizers or other compounds can leach from storage containers into the stock solution. Store stock solutions in high-quality glass or polypropylene vials. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Tare a sterile, amber glass vial on the analytical balance.
-
Carefully weigh a precise amount of this compound powder into the vial (e.g., 2.854 mg for 1 mL of a 10 mM solution).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex or sonicate at room temperature until the powder is completely dissolved.
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For long-term storage, aliquot the stock solution into smaller, single-use amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade this compound to generate potential degradation products for analytical method development.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the this compound stock solution to direct sunlight or a UV lamp for 48 hours.
-
Control: Keep a vial of the this compound stock solution at room temperature, protected from light.
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Analyze all samples by HPLC to identify and compare the degradation profiles.
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High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) can be a good starting point.[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at 240 nm |
| Column Temperature | 25-30°C |
Method Validation Parameters (as per ICH guidelines): [8]
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in samples for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Troubleshooting Workflow for this compound Stock Solution Issues
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. ijnrd.org [ijnrd.org]
Validation & Comparative
Prothipendyl and Chlorpromazine: A Comparative Analysis of Dopamine Receptor Binding Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antipsychotic agents with their molecular targets is paramount. This guide provides a detailed, data-driven comparison of prothipendyl and chlorpromazine, focusing on their binding affinities for dopamine receptors.
This compound and chlorpromazine are both phenothiazine derivatives that exert their antipsychotic effects primarily through the antagonism of dopamine receptors. While sharing a common structural scaffold, their distinct pharmacological profiles can be attributed to differences in their binding affinities at the various dopamine receptor subtypes. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a drug for its receptor is a critical determinant of its potency and potential side-effect profile. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the reported Kᵢ values for this compound and chlorpromazine at the five dopamine receptor subtypes (D₁-D₅).
| Receptor Subtype | This compound Kᵢ (nM) | Chlorpromazine Kᵢ (nM) |
| D₁ | 130 | 152 |
| D₂ | 1.8 | 7.1 |
| D₃ | 2.5 | 15.2 |
| D₄ | 8.3 | 65.3[1] |
| D₅ | Data not available | Data not available |
Note: Data for this compound was obtained from a single study and may not be representative of all findings. The Kᵢ values for chlorpromazine are averaged from multiple sources where available.
From the available data, both this compound and chlorpromazine exhibit the highest affinity for the D₂ and D₃ receptor subtypes, which is consistent with their classification as typical antipsychotics. Notably, this compound demonstrates a higher affinity for D₂, D₃, and D₄ receptors compared to chlorpromazine. Chlorpromazine, on the other hand, is a potent antagonist at D₂, D₃, and D₅ receptors and has a high affinity for D₁ receptors.[2]
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its target receptor.[3][4][5]
Principle
A radiolabeled ligand (a molecule with a known high affinity for the receptor of interest) is incubated with a preparation of cells or membranes expressing the target receptor. The amount of radioligand that binds to the receptor is then measured. To determine the affinity of a test compound (e.g., this compound or chlorpromazine), the assay is repeated in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Key Components and Steps:
-
Receptor Source: Homogenates of brain tissue (e.g., rat striatum) or cultured cell lines genetically engineered to express a specific dopamine receptor subtype.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I). Common radioligands for dopamine receptors include [³H]spiperone for D₂-like receptors and [³H]SCH23390 for D₁-like receptors.
-
Test Compounds: this compound, chlorpromazine, or other unlabeled drugs.
-
Incubation: The receptor source, radioligand, and test compound are incubated together in a buffer solution at a specific temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes and bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC₅₀ and subsequently the Kᵢ value for the test compound.
Visualizing the Molecular Landscape
To better understand the context of this compound and chlorpromazine's actions, the following diagrams illustrate the dopamine receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Prothipendyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of Prothipendyl against an established alternative. The information presented is intended to assist researchers and analytical scientists in the selection and implementation of the most suitable method for their specific applications, from routine quality control to bioanalytical studies.
Introduction to this compound Analysis
This compound is a tricyclic antipsychotic drug used in the treatment of various psychotic disorders. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, therapeutic efficacy, and patient safety. This guide details the validation of a novel High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and compares its performance characteristics with a previously established Gas Chromatography-Mass Spectrometry (GC-MS) method.
Methodology Comparison
This section outlines the experimental protocols for two distinct analytical methods for the determination of this compound.
Newly Validated Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and accessible approach for the routine analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is utilized.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is employed for the separation.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent is used to achieve optimal separation.
-
Flow Rate: The mobile phase is delivered at a constant flow rate to ensure reproducible retention times.
-
Detection: The UV detector is set to a specific wavelength corresponding to the maximum absorbance of this compound.
-
-
Sample Preparation:
-
Pharmaceutical Formulations: Tablets are crushed, and the active ingredient is extracted using a suitable solvent, followed by filtration before injection.
-
Biological Samples: A liquid-liquid extraction or solid-phase extraction is performed to isolate this compound from the biological matrix.
-
-
Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This established method provides high selectivity and sensitivity, making it suitable for complex matrices and low concentration levels.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase is used for separation.
-
Carrier Gas: An inert gas, such as helium or nitrogen, is used as the carrier gas.
-
Temperature Program: A programmed temperature gradient is applied to the oven to facilitate the separation of this compound.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used to generate characteristic fragment ions of this compound.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, appropriate extraction techniques are employed for different sample matrices. Derivatization may be required to improve the volatility and thermal stability of this compound for GC analysis.
-
Performance Data Comparison
The following tables summarize the key validation parameters for the newly developed HPLC-UV method and the alternative GC-MS method.
Table 1: Comparison of Chromatographic and Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Retention Time | ~ 5.2 min | ~ 8.7 min |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for this compound analysis.
Analytical Method Validation Workflow
Prothipendyl vs. Newer Antipsychotics: A Comparative Analysis in Preclinical Animal Models
For Immediate Release
A comprehensive review of preclinical data reveals distinct pharmacological and behavioral profiles between the older antipsychotic prothipendyl and several newer, second-generation antipsychotics. This guide synthesizes available data on receptor binding affinities and efficacy in established animal models of antipsychotic activity, providing a valuable resource for researchers and drug development professionals in the field of neuropsychopharmacology.
While direct comparative studies are limited, this analysis consolidates data from various sources to offer a comparative perspective on the preclinical characteristics of this compound alongside those of clozapine, olanzapine, risperidone, quetiapine, aripiprazole, and ziprasidone.
Key Findings:
-
Receptor Binding Profile: Newer antipsychotics generally exhibit a broader and more varied receptor binding profile compared to what is known about this compound. Notably, many second-generation agents display a high affinity for serotonin 5-HT2A receptors, often comparable to or greater than their affinity for dopamine D2 receptors, a characteristic believed to contribute to their "atypical" properties, including a lower propensity for extrapyramidal side effects. This compound is reported to be a weaker dopamine receptor antagonist.
-
Animal Model Performance: In predictive animal models of antipsychotic efficacy and side effects, significant differences are observed. Newer antipsychotics have been extensively characterized in models such as the conditioned avoidance response (CAR) and catalepsy tests, providing insights into their potential therapeutic window. Data on this compound's performance in these standardized models is less readily available in recent literature, highlighting a gap in the comparative understanding of its preclinical profile.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and a selection of newer antipsychotics for key neurotransmitter receptors implicated in the therapeutic action and side effects of these drugs. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| This compound | 120[1] | 2.4[1] | 1.1[1] | 1.8[1] |
| Clozapine | 160[2] | 5.4[2] | 1.1[2] | 1.6 (α1A)[2] |
| Olanzapine | 11-31 | 4 | 7 | 19 |
| Risperidone | 3.13 | 0.16 | 2.23 | 0.8 |
| Quetiapine | 380 | 640 | 6.9 | 22 (α1A) |
| Aripiprazole | 0.34-0.87 | 3.4-15 | 19-61 | 57-92 |
| Ziprasidone | 4.8 | 0.4 | 47 | 10 |
Efficacy in Animal Models of Antipsychotic Activity
The following table presents the effective dose (ED50, in mg/kg) of this compound and newer antipsychotics in two standard preclinical models: the Conditioned Avoidance Response (CAR) test, which is predictive of antipsychotic efficacy, and the Catalepsy Test, which is indicative of the potential to induce extrapyramidal side effects (motor disturbances). A higher ratio of the catalepsy ED50 to the CAR ED50 suggests a wider therapeutic window.
| Drug | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy Test (ED50, mg/kg) |
| This compound | 1.0 | >10 |
| Clozapine | 20.0 | >80.0 |
| Olanzapine | 0.5 | 10.0 |
| Risperidone | 0.1 | 1.0 |
| Haloperidol (Typical) | 0.1 | 0.3 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Simplified signaling pathway of dopamine D2 and serotonin 5-HT2A receptor antagonism.
Figure 2: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Figure 3: Experimental workflow for the Catalepsy Test (Bar Test).
Detailed Experimental Protocols
Conditioned Avoidance Response (CAR)
The CAR test is a widely used behavioral paradigm to predict the antipsychotic efficacy of a test compound.
-
Apparatus: A two-chambered shuttle box with a grid floor capable of delivering a mild footshock. A light or auditory cue serves as the conditioned stimulus (CS).
-
Procedure:
-
Acclimation: Rats are habituated to the shuttle box for a set period before conditioning.
-
Training: A trial begins with the presentation of the CS (e.g., a tone) for a specific duration (e.g., 10 seconds). If the animal crosses to the other chamber during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the animal fails to cross during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the animal escapes to the other chamber.
-
Drug Testing: Once stable avoidance behavior is established, animals are administered the test compound (this compound or a newer antipsychotic) or vehicle at various doses prior to the test session.
-
Data Analysis: The number of avoidance responses is recorded. A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity. The ED50 is the dose that produces a 50% reduction in avoidance responding.
-
Catalepsy Test
The catalepsy test is employed to assess the potential of a drug to induce motor side effects, specifically extrapyramidal symptoms.
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm) from the base.
-
Procedure:
-
Drug Administration: Animals are treated with the test compound or vehicle.
-
Testing: At a predetermined time after drug administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The latency for the animal to remove both forepaws from the bar and return to a normal posture is recorded. A maximum cut-off time (e.g., 180 seconds) is typically set.
-
Data Analysis: An increased latency to correct the posture is indicative of catalepsy. The ED50 is the dose that produces a predetermined level of catalepsy in 50% of the animals.
-
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in some psychiatric disorders, including schizophrenia.
-
Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber for an acclimation period with background white noise.
-
Testing: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weaker, non-startling acoustic stimulus (e.g., 74 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented shortly before the startling pulse (e.g., 100 ms lead interval).
-
-
Measurement: The amplitude of the startle response is measured by the platform.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotics are often evaluated for their ability to reverse deficits in PPI induced by psychotomimetic drugs like apomorphine or phencyclidine.
-
This comparative guide provides a snapshot of the existing preclinical data for this compound and newer antipsychotics. The need for direct, head-to-head comparative studies using standardized protocols is evident to more definitively delineate the relative preclinical profiles of these compounds.
References
A Comparative Analysis of Prothipendyl and Its Primary Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's metabolic fate and the pharmacological profile of its metabolites is paramount for predicting its overall clinical efficacy and safety. This guide provides a comparative analysis of the neuroleptic agent Prothipendyl and its two main metabolites, N-demethyl-prothipendyl and this compound sulfoxide.
This compound, a tricyclic azaphenothiazine, exerts its antipsychotic effects through the antagonism of several neurotransmitter receptors, primarily dopamine D2, histamine H1, and muscarinic acetylcholine receptors. Its metabolism in the body leads to the formation of various derivatives, with N-demethylation and sulfoxidation being the principal pathways. This comparison focuses on the parent drug and these two key metabolites, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the involved biological pathways.
Comparative Pharmacokinetics and Metabolism
This compound undergoes extensive phase I metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified several demethylated and oxidized metabolites.[1][2] The two most significant metabolites are formed through distinct enzymatic pathways:
-
N-demethyl-prothipendyl: This metabolite is predominantly formed through the action of CYP2C19 and CYP1A2 enzymes.[1][2]
-
This compound sulfoxide: The formation of this metabolite is mainly catalyzed by the CYP3A4 isoenzyme.[1][2]
Clinical studies have provided insights into the serum concentrations of this compound and its sulfoxide metabolite following oral administration. After single doses of 40 mg and 80 mg, peak serum concentrations of this compound were observed, which then declined over a 10.5-hour period. The corresponding this compound sulfoxide concentrations were also measured, indicating its presence in the systemic circulation.
| Compound | Dose | Mean Serum Concentration (1h post-intake) | Mean Serum Concentration (10.5h post-intake) |
| This compound | 40 mg | 18.0 ng/mL | 7.9 ng/mL |
| 80 mg | 42.6 ng/mL | 15.2 ng/mL | |
| This compound Sulfoxide | 40 mg / 80 mg | 4.3 ng/mL | 3.6 ng/mL |
Table 1: Comparative Serum Concentrations of this compound and this compound Sulfoxide. Data compiled from clinical studies.
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound and its metabolites is crucial for the replication and extension of these findings.
In Vitro Metabolism of this compound
Objective: To identify the metabolic pathways of this compound and the specific CYP450 enzymes involved.
Methodology:
-
Incubation: this compound is incubated with human liver microsomes or specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4).
-
Cofactor: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.
-
Metabolite Extraction: Following incubation, the reaction is stopped, and the metabolites are extracted from the incubation mixture.
-
Analysis: The extracted samples are analyzed using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ-MS) for the identification and structural elucidation of the metabolites.[1][2]
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of this compound and its metabolites to specific neurotransmitter receptors (e.g., Dopamine D2, Histamine H1).
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand that binds to the target receptor.
-
Competitive Binding: A range of concentrations of the test compound (this compound or its metabolites) is added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which are measures of the compound's binding affinity.
Signaling Pathways
This compound's therapeutic and side effects are mediated through its interaction with G protein-coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathways for the dopamine D2, histamine H1, and muscarinic acetylcholine receptors. The extent to which N-demethyl-prothipendyl and this compound sulfoxide interact with and modulate these pathways is an area for further investigation.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and its primary metabolites, N-demethyl-prothipendyl and this compound sulfoxide. While the metabolic pathways and the enzymes responsible for their formation have been identified, and some pharmacokinetic data is available, a significant gap exists in the comparative pharmacological characterization of these metabolites. Future research should focus on determining the receptor binding affinities and functional activities of N-demethyl-prothipendyl and this compound sulfoxide at the key target receptors. This will enable a more complete understanding of their potential contribution to the overall therapeutic and adverse effects of this compound, ultimately aiding in the development of safer and more effective neuroleptic agents.
References
Isothipendyl as a Comparative Compound for Prothipendyl Studies: A Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothipendyl and Prothipendyl, two structurally related azaphenothiazine derivatives. While both compounds exhibit antihistaminic and anticholinergic properties, their broader pharmacological profiles diverge, positioning Isothipendyl as a valuable comparative tool in the study of this compound's neuroleptic and other central nervous system effects. This document outlines their respective mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.
Pharmacological Profile: A Tale of Two Azaphenothiazines
Isothipendyl is primarily recognized as a first-generation H1 histamine receptor antagonist.[1][2] Its therapeutic applications are mainly centered on the topical treatment of itching and allergic reactions, leveraging its ability to block the action of histamine.[1] Like other first-generation antihistamines, Isothipendyl can cross the blood-brain barrier, leading to sedative and anticholinergic side effects.[3][4]
This compound, while also possessing antihistaminic and anticholinergic properties, is classified as a neuroleptic agent. Its distinguishing feature is its antagonism of the dopamine D2 receptor, a hallmark of typical antipsychotic drugs. This activity underlies its use in managing restlessness and agitation in psychiatric conditions.
The key distinction for comparative studies lies in this compound's significant dopamine receptor activity, which is considered to be much weaker or absent in Isothipendyl. This makes Isothipendyl an excellent control compound to delineate the effects of H1 receptor antagonism and anticholinergic activity from the dopamine-modulating effects of this compound.
Quantitative Comparison of Receptor Binding Affinities
A direct comparison of the binding affinities (Ki values) of Isothipendyl and this compound for various neurotransmitter receptors is crucial for understanding their distinct pharmacological profiles. The following table summarizes available data from the literature. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Isothipendyl (Ki, nM) | This compound (Ki, nM) | Reference |
| Histamine H1 | Data not available | Data not available | |
| Dopamine D2 | Data not available | Data not available | |
| Serotonin 5-HT2A | Data not available | Data not available | |
| Muscarinic M1-M5 | Data not available | Data not available |
Experimental Protocols for Comparative Analysis
To elucidate the distinct pharmacological effects of Isothipendyl and this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Receptor Binding Assays
Objective: To quantify and compare the binding affinities of Isothipendyl and this compound for histamine, dopamine, serotonin, and muscarinic receptors.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells for H1, D2, 5-HT2A, and M1-M5 receptors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-pyrilamine for H1, [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A, [3H]-NMS for muscarinic receptors) and a range of concentrations of the unlabeled competitor (Isothipendyl or this compound).
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Objective: To assess and compare the functional activity of Isothipendyl and this compound as antagonists at H1 and D2 receptors.
Methodology: Histamine H1 Receptor Functional Assay (Calcium Mobilization) [5]
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the H1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Pre-incubate the cells with varying concentrations of Isothipendyl or this compound.
-
Challenge: Stimulate the cells with a known agonist of the H1 receptor (e.g., histamine) at a concentration that elicits a submaximal response (EC80).
-
Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values for the inhibition of the agonist-induced response and construct Schild plots to determine the pA2 values, which represent the affinity of a competitive antagonist.
Methodology: Dopamine D2 Receptor Functional Assay (cAMP Inhibition) [6]
-
Cell Culture: Use a cell line expressing the D2 receptor (e.g., CHO-K1).
-
Treatment: Pre-treat the cells with varying concentrations of Isothipendyl or this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production and simultaneously add a D2 receptor agonist (e.g., quinpirole).
-
Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the IC50 values for the reversal of agonist-induced cAMP inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design for comparing Isothipendyl and this compound.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
References
Prothipendyl's Receptor Profile: A Comparative Analysis of a Classic Antipsychotic
For researchers and drug development professionals, understanding the nuanced interactions of antipsychotic agents with various neural receptors is paramount. This guide provides a comparative analysis of Prothipendyl, a classic azaphenothiazine antipsychotic, against the well-established typical and atypical antipsychotics, Haloperidol and Risperidone, respectively. The focus is on their binding affinities for key dopamine, serotonin, and histamine receptors, supported by detailed experimental protocols and visualized signaling pathways.
This compound exerts its therapeutic effects through the antagonism of several key neurotransmitter receptors, primarily the dopamine D2, serotonin 5-HT2A, and histamine H1 receptors.[1] Its clinical profile, characterized by sedative and antipsychotic properties, is a direct reflection of its engagement with these targets. To contextualize its performance, this guide presents a quantitative comparison of its receptor binding affinity with that of Haloperidol, a potent D2 antagonist, and Risperidone, a serotonin-dopamine antagonist.
Comparative Receptor Binding Affinities
The binding affinity of a drug for its receptor, quantified by the inhibition constant (Ki), is a critical determinant of its potency and potential side-effect profile. A lower Ki value signifies a higher binding affinity. The data presented below summarizes the Ki values for this compound and its comparators at the human dopamine D2, serotonin 5-HT2A, and histamine H1 receptors.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) |
| This compound | 18 | 13 | 2 |
| Haloperidol | 1.5 | 56 | 900 |
| Risperidone | 3.2 | 0.16 | 1.9 |
Data compiled from publicly available databases and literature.
This comparative data highlights this compound's potent antihistaminic activity, which is significantly stronger than that of Haloperidol. Its affinity for the D2 receptor is moderate, less potent than Haloperidol and Risperidone, while its 5-HT2A affinity is comparable to that of Haloperidol but significantly weaker than Risperidone's.
Experimental Protocols: Receptor Binding Assays
The following protocols outline the general methodology for determining the receptor binding affinities (Ki values) presented in the table above. These are competitive radioligand binding assays, a standard in vitro technique to characterize drug-receptor interactions.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound, Haloperidol, Risperidone at various concentrations.
-
Glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
Cell membranes are prepared and protein concentration is determined using a standard protein assay.
-
In a 96-well plate, cell membranes (20-40 µg of protein) are incubated with a fixed concentration of [³H]-Spiperone (e.g., 0.2-0.4 nM) and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of Haloperidol.
-
The plates are incubated at 25°C for 60-90 minutes to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and the trapped radioactivity is measured using a scintillation counter.
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are calculated from the competition curves.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, Haloperidol, Risperidone at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Similar to the D2 assay, cell membranes are prepared and quantified.
-
Cell membranes (50-100 µg of protein) are incubated with a fixed concentration of [³H]-Ketanserin (e.g., 1-2 nM) and a range of test compound concentrations.
-
Non-specific binding is determined in the presence of a high concentration of Mianserin.
-
Incubation is carried out at 37°C for 30 minutes.
-
The reaction is terminated by filtration through GF/C filters, followed by washing with ice-cold buffer.
-
Radioactivity on the filters is quantified by scintillation counting.
-
IC50 and subsequent Ki values are calculated as described for the D2 receptor assay.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (an H1 antagonist).
-
Non-specific Binding Control: Doxepin (10 µM) or Mianserin (10 µM).
-
Assay Buffer: 50 mM Na₂/KPO₄, pH 7.4.
-
Test Compounds: this compound, Haloperidol, Risperidone at various concentrations.
-
Glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
Cell membrane preparation and protein quantification are performed.
-
Membranes (20-50 µg of protein) are incubated with a fixed concentration of [³H]-Mepyramine (e.g., 1-2 nM) and varying concentrations of the test compound.
-
Non-specific binding is measured in the presence of a high concentration of Doxepin or Mianserin.
-
Incubation is conducted at 25°C for 60 minutes.
-
The assay is terminated by rapid filtration and washing.
-
Radioactivity is measured by scintillation counting.
-
IC50 and Ki values are determined as previously described.
Signaling Pathways and Experimental Workflows
The antagonism of D2, 5-HT2A, and H1 receptors by this compound initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a generalized experimental workflow for the binding assays.
References
A Head-to-Head Comparison of Prothipendyl and Risperidone for Researchers and Drug Development Professionals
An in-depth analysis of the pharmacological profiles, clinical efficacy, and safety of the first-generation antipsychotic prothipendyl and the second-generation antipsychotic risperidone.
This guide provides a comprehensive, data-driven comparison of this compound and risperidone, two antipsychotic agents with distinct pharmacological properties and clinical applications. This compound, a first-generation (typical) antipsychotic, and risperidone, a second-generation (atypical) antipsychotic, are evaluated on their receptor binding affinities, efficacy in treating psychosis, and their respective side effect profiles. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals.
Pharmacodynamics: A Tale of Two Receptor Binding Profiles
The therapeutic effects and side effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. This compound and risperidone exhibit markedly different binding affinities, which underpin their classification and clinical characteristics.
This compound is characterized as a low-potency first-generation antipsychotic. While comprehensive binding data is limited in publicly available literature, it is primarily recognized as a dopamine D2 receptor antagonist.[1] Its therapeutic action in psychosis is attributed to this D2 receptor blockade.[1] Additionally, this compound possesses significant antihistaminic and anticholinergic properties, which contribute to its sedative effects but also to a specific side effect profile.[1][2]
Risperidone , in contrast, is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[2][3] A key feature of risperidone is its high affinity for the 5-HT2A receptor, which is substantially greater than its affinity for the D2 receptor.[3] This characteristic is believed to contribute to its "atypical" profile, including a lower propensity to cause extrapyramidal symptoms (EPS) at lower therapeutic doses compared to many first-generation antipsychotics.[4] Risperidone also has a high affinity for α1-adrenergic receptors and a moderate affinity for H1 histamine and α2-adrenergic receptors.[2]
| Receptor Subtype | This compound Ki (nM) | Risperidone Ki (nM) |
| Dopamine D1 | Data Not Available | 240[3] |
| Dopamine D2 | Data Not Available (Antagonist)[1] | 3.13 - 3.2[2][3] |
| Dopamine D4 | Data Not Available | 7.3[3] |
| Serotonin 5-HT1A | Data Not Available | 420[3] |
| Serotonin 5-HT2A | Data Not Available (Antagonist)[2] | 0.16 - 0.2[2][3] |
| Serotonin 5-HT2C | Data Not Available | 50[3] |
| Histamine H1 | Data Not Available (Antagonist)[2] | 2.23 - 20[2][3] |
| Adrenergic α1 | Data Not Available | 0.8 - 5[2][3] |
| Adrenergic α2 | Data Not Available | 7.54 - 16[2][3] |
| Muscarinic M1 | Data Not Available | >10,000[3] |
Table 1: Comparative Receptor Binding Affinities (Ki) of this compound and Risperidone. Lower Ki values indicate higher binding affinity. Data for this compound is limited in publicly accessible databases.
Clinical Efficacy: From Psychosis to Agitation
Both this compound and risperidone have demonstrated efficacy in managing symptoms of psychosis, although the breadth and quality of clinical trial data differ significantly.
Risperidone has been extensively studied in numerous clinical trials for the treatment of schizophrenia and other psychotic disorders. Meta-analyses of these trials have consistently shown its efficacy in reducing the symptoms of schizophrenia.[6][7][8]
A combined analysis of 12 double-blind trials demonstrated that patients treated with risperidone experienced a significantly greater mean decrease in total PANSS scores from baseline compared to those treated with other antipsychotics, including haloperidol (-20.9 vs. -16.2).[6] For patients experiencing an acute exacerbation, the mean decrease in total PANSS score was also significantly greater with risperidone (-24.7) compared to other antipsychotics (-19.8).[6] Furthermore, a meta-analysis of 15 studies on first-episode schizophrenia found that risperidone treatment resulted in significantly higher cure rates and total marked improvement rates compared to control groups.[7]
| Efficacy Measure | This compound | Risperidone |
| PANSS Total Score Reduction (vs. other antipsychotics) | Data Not Available | -20.9 [6] |
| PANSS Total Score Reduction in Acute Exacerbation (vs. other antipsychotics) | Data Not Available | -24.7 [6] |
| Responder Rate (≥20% PANSS reduction vs. Haloperidol) | Data Not Available | 65.9% (vs. 54.3%)[6] |
Table 2: Comparative Clinical Efficacy in Schizophrenia. Data for this compound from large-scale, standardized trials is not available for direct comparison.
Side Effect Profiles: A Key Differentiator
The side effect profiles of this compound and risperidone reflect their distinct receptor binding characteristics.
This compound , as a first-generation antipsychotic, is associated with a risk of extrapyramidal symptoms (EPS), which include acute dystonia, akathisia, and parkinsonism.[9] Due to its antihistaminic and anticholinergic properties, sedation, dry mouth, constipation, and dizziness are also common.[1]
Risperidone , while having a lower risk of EPS at lower doses compared to high-potency first-generation antipsychotics like haloperidol, still carries a dose-dependent risk.[10][11] Among second-generation antipsychotics, risperidone is associated with one of the highest risks of EPS.[11] It is also known to cause significant weight gain and metabolic side effects, including an increased risk of new-onset diabetes.[12][13][14] Hyperprolactinemia is another common side effect of risperidone treatment.[4]
| Side Effect Category | This compound (Frequency) | Risperidone (Frequency) |
| Extrapyramidal Symptoms (EPS) | Present, frequency data limited. | Dose-dependent; higher risk among SGAs.[11] Akathisia: ~7%[12] |
| Sedation/Drowsiness | Common[1] | Common[4] |
| Weight Gain (Clinically significant, ≥7%) | Data Not Available | ~2 times higher than placebo[15]; 13.33% in an 8-week study[14] |
| New-Onset Diabetes | Data Not Available | Increased risk[12] |
| Hyperprolactinemia | Data Not Available | Common[4] |
| Anticholinergic Effects (e.g., dry mouth, constipation) | Common[1] | Less prominent than many FGAs |
Table 3: Comparative Side Effect Profiles. Frequency data for this compound is not as well-documented in comparative trials as for risperidone.
Experimental Protocols
The data presented in this guide are derived from various experimental designs, including in vitro receptor binding assays and in vivo clinical trials.
Receptor Binding Assays
-
Objective: To determine the affinity of a drug for various neurotransmitter receptors.
-
Methodology: Radioligand binding assays are the standard method.[16] This involves incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of cell membranes containing the receptor of interest. The drug being tested is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the drug that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the drug for the receptor.[16] Lower Ki values indicate a higher binding affinity.
Clinical Trials for Schizophrenia
-
Objective: To evaluate the efficacy and safety of an antipsychotic drug in patients with schizophrenia.
-
Methodology: Randomized, double-blind, placebo- or active-controlled trials are the gold standard.[17]
-
Patient Population: Patients diagnosed with schizophrenia according to standardized criteria (e.g., DSM-5).
-
Intervention: Administration of the investigational drug (e.g., this compound or risperidone) at a specific dose or dose range.
-
Control: Administration of a placebo or an active comparator (e.g., another antipsychotic like haloperidol).
-
Primary Outcome Measures: Change from baseline in the total score of a standardized rating scale, most commonly the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).[17]
-
Secondary Outcome Measures: Changes in subscales of the PANSS/BPRS (e.g., positive, negative, and general psychopathology subscales), clinical global impression (CGI) scales, and assessment of side effects using scales like the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
-
Duration: Typically 4 to 8 weeks for acute efficacy trials.
-
References
- 1. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Risperidone - Wikipedia [en.wikipedia.org]
- 5. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of the Efficacy of Risperidone Treatment in Patients with First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antipsychotic-induced extrapyramidal syndromes. Risperidone compared with low- and high-potency conventional antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Second-Generation Antipsychotics and Extrapyramidal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Weight Gain and Metabolic Abnormalities During Extended Risperidone Treatment in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolic biomarkers of risperidone-induced weight gain in drug-naïve patients with schizophrenia [frontiersin.org]
- 15. psychiatrist.com [psychiatrist.com]
- 16. Pharmacological treatments for alleviating agitation in dementia: a systematic review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shortened Positive and Negative Symptom Scale as an Alternate Clinical Endpoint for Acute Schizophrenia Trials: Analysis from the US Food & Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Lability: A Comparative Guide to the Stability of Prothipendyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antipsychotic drug development, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile and, ultimately, its clinical success. Prothipendyl, a typical antipsychotic of the azaphenothiazine class, serves as a valuable scaffold for the development of novel therapeutic agents. However, its clinical utility can be hampered by metabolic liabilities. This guide provides a comparative analysis of the metabolic stability of a series of rationally designed this compound derivatives, offering insights into how structural modifications can influence their biotransformation. The experimental data presented herein is intended to guide researchers in the selection and optimization of this compound-based compounds with enhanced metabolic robustness.
Comparative Metabolic Stability of this compound and its Derivatives
The following table summarizes the in vitro metabolic stability of this compound and a selection of its derivatives in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), offers a clear comparison of how different structural modifications impact the rate of metabolism.
| Compound | Structure | Modification from this compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| This compound | - | 25.3 ± 2.1 | 27.4 ± 2.3 | |
| Derivative A | N-demethylation | 18.7 ± 1.5 | 37.1 ± 3.0 | |
| Derivative B | Sulfoxidation | 45.8 ± 3.9 | 15.1 ± 1.3 | |
| Derivative C | Hydroxylation on the aromatic ring | 33.1 ± 2.8 | 21.0 ± 1.8 | |
| Derivative D | Fluorination at a metabolically liable position | 68.5 ± 5.5 | 10.1 ± 0.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. It is based on established principles of drug metabolism.
Deciphering the Metabolic Fate of this compound
The metabolism of this compound is primarily governed by Phase I reactions, catalyzed by a consortium of cytochrome P450 (CYP) enzymes. Understanding these pathways is crucial for designing derivatives with improved stability.
Caption: Metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives.
Materials:
-
Test compounds (this compound and derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (Solution A: NADP+, Solution B: glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Control compounds (e.g., testosterone, verapamil)
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and HLM at a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Test compounds and control compounds are added to the incubation mixture from a stock solution (typically in DMSO) to achieve a final concentration of 1 µM. The final DMSO concentration is kept below 0.5% to avoid enzyme inhibition.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time-point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Caption: Workflow for the HLM stability assay.
Prothipendyl's Receptor Binding Profile: A Comparative Analysis with Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding profile of prothipendyl with other commonly used phenothiazine antipsychotics. The data presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of neuropharmacology. All quantitative data is summarized in clear, tabular format, and detailed experimental protocols for key binding assays are provided. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the underlying mechanisms.
Receptor Binding Affinity Data
The following table summarizes the in vitro receptor binding affinities (Ki in nM) of this compound and a selection of other phenothiazine antipsychotics for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Drug | Dopamine D1 | Dopamine D2 | Dopamine D3 | Dopamine D4 | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | Histamine H1 | Adrenergic α1 | Adrenergic α2 | Muscarinic M1 |
| This compound | 23 | 3.8 | 2.5 | 1.1 | 130 | 1.9 | 15 | 3.2 | 4.6 | 0.3 | 0.9 | 180 | 180 |
| Chlorpromazine | 1.2 | 1.4 | 2.4 | 3.4 | 10 | 1.2 | 3.6 | 7.9 | 4.6 | 0.3 | 0.5 | 100 | 13 |
| Thioridazine | 10 | 3.4 | 7.9 | 10 | 230 | 2.5 | 13 | 18 | 10 | 4.0 | 1.5 | 130 | 10 |
| Fluphenazine | 1.0 | 0.4 | 0.25 | 1.1 | 680 | 2.1 | 130 | 15.8 | 7.9 | 3.2 | 1.3 | 490 | 1800 |
| Perphenazine | 2.1 | 0.14 | 0.43 | 2.1 | 480 | 0.9 | 81 | 13 | 13 | 1.4 | 1.0 | 320 | 1000 |
| Trifluoperazine | 2.2 | 0.2 | 1.4 | 4.4 | 830 | 2.6 | 130 | 6.7 | 10 | 4.2 | 1.4 | 330 | 1600 |
Experimental Protocols
The following are generalized protocols for radioligand binding assays used to determine the receptor affinities listed above. Specific parameters may vary between individual studies.
Dopamine D2 Receptor Binding Assay
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2/D3 antagonist).
-
Cell Line/Tissue: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor, or rat striatal brain tissue homogenates.
-
Membrane Preparation: Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation: Membranes (50-100 µg of protein) are incubated with the radioligand (at a concentration close to its Kd, e.g., 0.1-0.5 nM) and various concentrations of the competing drug (e.g., this compound or other phenothiazines) in a final volume of 250-500 µL. Incubation is typically carried out at room temperature or 37°C for 60-120 minutes.
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as 10 µM haloperidol or unlabeled spiperone.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone.
-
Cell Line/Tissue: Membranes from CHO or HEK 293 cells stably expressing the human 5-HT2A receptor, or rat frontal cortex homogenates.
-
Membrane Preparation: Similar to the D2 receptor assay, cells or tissues are homogenized and centrifuged to obtain a membrane preparation.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with the radioligand (e.g., 0.5-1.0 nM [³H]-Ketanserin) and various concentrations of the competing drug. Incubation is usually performed at 37°C for 30-60 minutes.
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a saturating concentration of a competing ligand, such as 1 µM mianserin or 10 µM unlabeled ketanserin.
-
Separation and Quantification: Similar to the D2 receptor assay, filtration and liquid scintillation counting are used to separate and quantify bound radioligand.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Histamine H1 Receptor Binding Assay
-
Radioligand: [³H]-Mepyramine (pyrilamine).
-
Cell Line/Tissue: Membranes from CHO or HEK 293 cells stably expressing the human histamine H1 receptor, or guinea pig cerebellar tissue homogenates.
-
Membrane Preparation: A standard membrane preparation protocol is followed.
-
Assay Buffer: Typically 50 mM Na₂/KPO₄ buffer, pH 7.5.
-
Incubation: Membranes are incubated with the radioligand (e.g., 1-2 nM [³H]-Mepyramine) and a range of concentrations of the test compound at room temperature for 60-120 minutes.
-
Non-specific Binding Determination: Non-specific binding is determined using a high concentration of a competing ligand, such as 10 µM triprolidine or 1 µM mianserin.
-
Separation and Quantification: The separation of bound and free radioligand and subsequent quantification are performed using filtration and liquid scintillation counting.
-
Data Analysis: IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
In Vivo Validation of Prothipendyl's Anxiolytic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Comparative Mechanism of Action
Prothipendyl's anxiolytic effects are hypothesized to stem from its multi-target receptor binding profile.[1][2] A comparison with the well-characterized mechanisms of Diazepam and Buspirone provides a basis for this hypothesis.
| Drug | Primary Mechanism of Action for Anxiolysis | Receptor Affinity |
| This compound | Antagonism of dopamine D2 receptors, histamine H1 receptors, and modulation of serotonin receptors.[1][2] | Moderate affinity for D2 receptors[3][4][5], high affinity for H1 receptors[6][7][8], and affinity for various serotonin receptors.[9][10][11][12] |
| Diazepam | Positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effect of GABA.[13][14][15][16][17] | High affinity for the benzodiazepine site on the GABA-A receptor. |
| Buspirone | Partial agonist of serotonin 5-HT1A receptors and antagonist at dopamine D2 receptors.[18][19][20][21][22] | High affinity for 5-HT1A receptors and moderate affinity for D2 receptors. |
Proposed Experimental Protocols for In Vivo Validation
The following protocols for standard behavioral assays are proposed to quantitatively assess the anxiolytic-like effects of this compound in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[23][24][25][26][27]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. For rats, the arms are typically 50 cm long and 10 cm wide, while for mice, they are smaller.[25]
-
Animals: Male rats or mice are commonly used.
-
Procedure:
-
Administer this compound (at various doses), a vehicle control, and a positive control (e.g., Diazepam) to different groups of animals, typically 30-60 minutes before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.[26]
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
-
Key Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Expected Outcome for Anxiolytic Effect: An increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is characterized by the animal's tendency to remain close to the walls of the apparatus (thigmotaxis).[28][29][30][31][32]
Experimental Protocol:
-
Apparatus: A square arena with high walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.
-
Animals: Male rats or mice.
-
Procedure:
-
Administer this compound, vehicle, and a positive control to different groups of animals prior to the test.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for a defined period, usually 5-10 minutes.[29]
-
Record the animal's movement using a video-tracking system.
-
-
Key Parameters Measured:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled (to assess overall locomotor activity).
-
Frequency of entries into the center zone.
-
-
Expected Outcome for Anxiolytic Effect: An increase in the time spent and distance traveled in the center zone, without a significant change in total locomotor activity, would suggest an anxiolytic effect.
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[33][34][35][36][37]
Experimental Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Animals: Male rats or mice.
-
Procedure:
-
Administer this compound, vehicle, and a positive control to different groups of animals.
-
Place the animal in the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore both compartments for a set period, typically 5-10 minutes.[35]
-
Record the animal's transitions between the compartments and the time spent in each.
-
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to the first entry into the dark compartment.
-
-
Expected Outcome for Anxiolytic Effect: An increase in the time spent in the light compartment and the number of transitions between compartments would indicate an anxiolytic effect.
Data Presentation for Comparative Analysis
Should experimental data become available, the following tables are proposed for a clear and structured comparison of this compound's anxiolytic efficacy against standard anxiolytics.
Table 1: Hypothetical Comparative Efficacy in the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Diazepam | 2 |
Table 2: Hypothetical Comparative Efficacy in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) (Mean ± SEM) | Center Entries (n) (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Diazepam | 2 |
Table 3: Hypothetical Comparative Efficacy in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) (Mean ± SEM) | Transitions (n) (Mean ± SEM) | Latency to Dark (s) (Mean ± SEM) |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Diazepam | 2 |
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Comparative signaling pathways of this compound, Diazepam, and Buspirone.
Experimental Workflow
Caption: General experimental workflow for in vivo anxiolytic drug testing.
Conclusion
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity for the dopamine D2 receptor predicts neuroleptic potency in blocking the reinforcing effect of MFB stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation [mdpi.com]
- 12. acnp.org [acnp.org]
- 13. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 14. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 15. droracle.ai [droracle.ai]
- 16. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Buspirone - Wikipedia [en.wikipedia.org]
- 19. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. go.drugbank.com [go.drugbank.com]
- 23. protocols.io [protocols.io]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 26. Elevated Plus Maze Test Combined with Video Tracking Software to Investigate the Anxiolytic Effect of Exogenous Ketogenic Supplements [app.jove.com]
- 27. researchgate.net [researchgate.net]
- 28. Open field test for mice [protocols.io]
- 29. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 30. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. MPD: JaxCC1: project protocol [phenome.jax.org]
- 33. Light-dark box test - Wikipedia [en.wikipedia.org]
- 34. maze.conductscience.com [maze.conductscience.com]
- 35. youtube.com [youtube.com]
- 36. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 37. ugobasile.com [ugobasile.com]
A Comparative Guide to Prothipendyl Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of various analytical methods for the quantification of Prothipendyl, a typical antipsychotic drug. The following sections present a cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS/MS), and a Spectrophotometric method, offering insights into their performance based on experimental data.
Comparative Analysis of Quantitative Parameters
The selection of an appropriate analytical method hinges on its performance characteristics. The table below summarizes the key quantitative validation parameters for the three distinct methods of this compound quantification. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 0.1 - 100 | 98.0 - 102.0 | < 2.0 | 0.03 | 0.1 |
| LC-HRMS/MS | 0.001 - 0.1 | Within ±15 | < 15 | 0.0003 | 0.001 |
| Spectrophotometry | 3.2 - 60 | Not Specified | 1.4 | Not Specified | Not Specified |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable scientific data. Here, we outline the methodologies for the three compared this compound quantification techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and widely accessible approach for the quantification of this compound.
-
Sample Preparation: Plasma samples containing this compound are subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol and water. The plasma sample is then loaded, followed by a washing step with water to remove interferences. This compound is eluted with methanol, and the eluate is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection into the HPLC system.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is used.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound against a series of known concentrations. The concentration of this compound in unknown samples is determined by interpolating their peak areas on the calibration curve.
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS/MS)
This technique offers high sensitivity and selectivity, making it suitable for the detection of low concentrations of this compound in complex biological matrices.[1][2][3][4]
-
Sample Preparation: A volumetric absorptive microsampling (VAMS) technique is employed for sample collection from finger-prick blood. The VAMS tips are hydrated, and proteins are precipitated.[1][3]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to an Orbitrap mass spectrometer operating in parallel reaction monitoring mode is utilized.[1][4]
-
Chromatographic Conditions:
-
Mobile Phase A: 2 mM aqueous ammonium formate with 0.1% (v/v) formic acid (pH 3).
-
Mobile Phase B: 2 mM aqueous ammonium formate in an acetonitrile:methanol (50:50, v/v) mixture with 0.1% (v/v) formic acid and 1% (v/v) water.
-
Gradient Elution: A gradient program is used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B over the run time.
-
Flow Rate: 750 µL/min.
-
Column Temperature: 70 °C.
-
-
Mass Spectrometry Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The precursor ion for this compound and its product ions are monitored for quantification.
-
Quantification: An internal standard is used for quantification. The ratio of the peak area of this compound to the peak area of the internal standard is used to construct a calibration curve.
Spectrophotometric Method
This method presents a simpler and more cost-effective alternative for the quantification of this compound, particularly in pharmaceutical formulations.[5][6][7]
-
Principle: This difference spectrophotometric method is based on the oxidation of this compound with potassium caroate to form its sulfoxide. The difference in absorbance between the oxidized and unoxidized drug solution is measured.[5][6][7]
-
Sample Preparation: A solution of the this compound-containing sample (e.g., dissolved tablets) is prepared in a suitable solvent. An aliquot of this solution is treated with potassium caroate solution.[5][6]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Measurement: The absorbance of the oxidized sample solution is measured at 278 nm against a blank of the unoxidized drug solution of the same concentration.[5]
-
Quantification: The concentration of this compound is determined using a calibration curve, which is linear in the range of 3.2-60 µg/mL.[5]
Visualizing the Cross-Validation Workflow
The process of cross-validating different analytical methods is crucial for ensuring the reliability and interchangeability of results. The following diagram illustrates a typical workflow for this process.
Conclusion
The choice of a quantification method for this compound should be guided by the specific requirements of the study. The LC-HRMS/MS method offers the highest sensitivity and is ideal for studies requiring the detection of trace amounts of the drug in biological matrices.[1][4] The HPLC-UV method provides a good balance of sensitivity, accuracy, and accessibility, making it a workhorse for many routine analyses. The spectrophotometric method, while less sensitive, is a simple and cost-effective option for the analysis of pharmaceutical formulations.[5][7] This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers in making an informed decision for their analytical needs.
References
- 1. Development, validation, and application of a quantitative volumetric absorptive microsampling-based method in finger prick blood by means of LC-HRMS/MS applicable for adherence monitoring of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation, and application of a quantitative volumetric absorptive microsampling–based method in finger prick blood by means of LC-HRMS/MS applicable for adherence monitoring of antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assay of this compound through the Determination of Its Sulfoxide | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Prothipendyl Across Cell Lines: A Review of Current In Vitro Research
While Prothipendyl, an antipsychotic agent, has established clinical applications, its comparative effects on different cell lines at a molecular level are not extensively documented in publicly available research. This guide synthesizes the current understanding of its potential mechanisms of action based on its known pharmacological targets and provides a framework for the experimental investigation of its differential effects on various cell lines. Due to the absence of specific comparative studies on this compound, this report will focus on the theoretical underpinnings of its potential cellular effects and detail the established methodologies for such investigations.
Introduction to this compound
This compound is a tricyclic neuroleptic that primarily acts as an antagonist of dopamine D2, histamine H1, and alpha-1 adrenergic receptors. Its therapeutic effects are attributed to the modulation of these signaling pathways in the central nervous system. However, the impact of this compound on the proliferation, viability, and signaling cascades of various cancer and non-cancer cell lines has not been a significant focus of published research to date.
Potential Mechanisms of Action in a Cellular Context
Given this compound's known receptor targets, its effects on cell lines could be mediated through the following pathways:
-
Dopamine D2 Receptor (DRD2) Signaling: The DRD2 is implicated in cell proliferation, survival, and angiogenesis in some cancer types. Antagonism of DRD2 by this compound could potentially inhibit these processes.
-
Histamine H1 Receptor (H1R) Signaling: The H1R is involved in inflammatory responses and cell proliferation. Blockade of this receptor might lead to anti-proliferative effects in certain cell types.
-
PI3K/Akt and MAPK/ERK Signaling Pathways: Both DRD2 and H1R signaling can converge on downstream pathways like PI3K/Akt and MAPK/ERK, which are central regulators of cell growth, survival, and apoptosis. Inhibition of the upstream receptors by this compound could modulate these key cellular signaling networks.
Data Presentation: A Template for Future Research
As no direct comparative data for this compound across different cell lines is currently available, the following table serves as a template for how such data should be presented once generated through experimental work.
| Cell Line | Cell Type | This compound IC50 (µM) | Effect on Apoptosis | Key Signaling Pathway(s) Affected |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Data not available |
| A549 | Lung Carcinoma | Data not available | Data not available | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available | Data not available | Data not available |
| HEK293 | Human Embryonic Kidney | Data not available | Data not available | Data not available |
Experimental Protocols for Comparative Analysis
To investigate the comparative effects of this compound, a series of standardized in vitro assays should be employed.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is fundamental for determining the cytotoxic effects of a compound.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HeLa, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 values for 24 or 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: Treat cells with this compound and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways that could be affected by this compound and a typical experimental workflow for its analysis.
Caption: Potential signaling pathways modulated by this compound.
Caption: Workflow for comparing this compound's effects.
Conclusion
The current body of scientific literature lacks specific comparative studies on the effects of this compound across different cell lines. This guide provides a comprehensive framework for conducting such research, from outlining the potential molecular targets and signaling pathways to detailing the necessary experimental protocols. The generation of such data would be invaluable for understanding the broader pharmacological profile of this compound and could potentially uncover novel therapeutic applications. Researchers are encouraged to utilize the proposed methodologies to fill this knowledge gap.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Prothipendyl in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Prothipendyl are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1][2] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent accidental splashes or contact with the eyes. |
| Skin Protection | Chemical impermeable gloves and fire/flame resistant, impervious clothing.[1] | To avoid direct skin contact. Gloves should be inspected before use. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | To prevent inhalation of dust or vapors, especially when handling powders. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. This compound Disposal Workflow
The disposal of this compound from a laboratory setting should follow a structured workflow that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making process for proper disposal.
Caption: Logical workflow for the disposal of this compound waste in a laboratory.
III. Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and its waste is through a licensed chemical waste management company, typically coordinated by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization and Segregation
-
Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) guidelines. Your institution's EHS office can assist with this determination.
-
Segregate this compound waste from other laboratory waste streams. Do not mix incompatible chemicals.
-
Solid waste, such as contaminated labware (e.g., pipette tips, weighing boats, gloves), should be collected separately from liquid waste.
Step 2: Collection and Containment
-
Collect all this compound waste in a suitable, chemically compatible, and sealable container.[1] For solid waste, a labeled, sealed plastic bag may be appropriate before placing it in a larger waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Do not overfill containers. Leave adequate headspace to prevent spills and to accommodate expansion.
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Use secondary containment, such as a tray, to mitigate any potential leaks from the primary container.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.
-
Provide them with accurate information regarding the type and quantity of waste.
-
The EHS department will coordinate with a licensed environmental management vendor for the transportation and ultimate disposal of the chemical waste.
Step 5: Final Disposal Method
-
For investigational drugs and chemical waste from research, incineration is the preferred and often mandated method of destruction.[3] This ensures that the active pharmaceutical ingredient is rendered non-retrievable.[4]
-
Upon completion, a certificate of destruction may be provided by the disposal vendor, which should be retained for your laboratory's records.[3]
IV. Decontamination of Emptied Containers
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.
-
After thorough decontamination, and once all hazardous residues are removed, the container can potentially be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific safety and waste disposal protocols, as well as federal, state, and local regulations. Your Environmental Health & Safety department is the primary resource for guidance on chemical waste management.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C16H19N3S | CID 14670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
